5-bromo-1H-imidazole-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-imidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUBMLMMDSDYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438149 | |
| Record name | 5-Bromo-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586965-53-9 | |
| Record name | 5-Bromo-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-1H-imidazole-4-carbonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-1H-imidazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, properties, synthesis, and potential biological activities, with a focus on its relevance to cancer research. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.
Chemical Structure and Properties
This compound is a substituted imidazole featuring a bromine atom at the 5-position and a nitrile group at the 4-position. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a common scaffold in many biologically active molecules.[1][2]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₄H₂BrN₃ |
| Molecular Weight | 171.98 g/mol |
| IUPAC Name | This compound |
| CAS Number | 586965-53-9 |
| Canonical SMILES | C1=NC(=C(N1)Br)C#N |
| InChI Key | QYUBMLMMDSDYNW-UHFFFAOYSA-N |
| Computed XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
Synthesis of this compound
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from a commercially available precursor, 1H-imidazole-4-carbonitrile.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the bromination of imidazoles.[2]
Materials:
-
1H-imidazole-4-carbonitrile
-
N-bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Sodium thiosulfate solution (aqueous, 10%)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-imidazole-4-carbonitrile (1 equivalent) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, quench the reaction by adding 10% aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. While specific spectra for this exact compound are not available, representative data from closely related structures are presented below.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | A singlet for the C2-H proton, typically in the range of δ 7.5-8.5 ppm. The N-H proton will appear as a broad singlet.[3] |
| ¹³C NMR | Resonances for the three imidazole carbons and the nitrile carbon. The carbon bearing the bromine (C5) would be expected to appear around δ 100-120 ppm. The nitrile carbon would be in the range of δ 115-120 ppm. |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹. N-H stretching vibrations would be observed around 3100-3300 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (171.98 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately 1:1 ratio). |
Potential Biological Activity and Applications in Drug Discovery
Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2] The introduction of a bromine atom and a nitrile group can enhance the biological activity of the imidazole scaffold.[2]
Anticancer Potential
Numerous studies have highlighted the potential of imidazole-containing compounds as anticancer agents. They have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Table 3: Representative Anticancer Activity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazole Derivative 4d | MCF-7 (Breast) | 4.89 | [4] |
| Imidazole Derivative 5 | HepG2 (Liver) | 3.75 | [4] |
| Pyrimidine-5-carbonitrile 11b | A549 (Lung) | 2.4 | [5] |
| Indole-based Oxadiazole 2e | HCT116 (Colon) | 6.43 | [6] |
| Imidazole Derivative 47 | A549 (Lung) | 2.29 | [7] |
Note: The IC₅₀ values presented are for structurally related imidazole derivatives and are intended to be representative of the potential activity of this class of compounds.
Potential Signaling Pathway Interactions
Imidazole derivatives have been reported to modulate several key signaling pathways implicated in cancer. A potential mechanism of action for this compound could involve the inhibition of protein kinases within these pathways.
Caption: Potential signaling pathways targeted by imidazole derivatives.
Experimental Workflow for Analysis
The purity and identity of synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
Detailed HPLC Method (Representative)
This method is adapted from protocols for similar aromatic heterocyclic compounds.[8][9]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies, and its structure allows for further derivatization to explore structure-activity relationships. The potential for this and related imidazole compounds to interact with key cancer-related signaling pathways warrants further investigation. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile [smolecule.com]
- 3. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR [m.chemicalbook.com]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 5-Amino-1H-imidazole-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
In-depth Technical Guide on 5-bromo-1H-imidazole-4-carbonitrile (CAS 586965-53-9)
A comprehensive review of the available scientific and technical data for 5-bromo-1H-imidazole-4-carbonitrile reveals that while its chemical identity is well-established, detailed public information regarding its biological activity, specific experimental protocols, and associated signaling pathways is limited. This document summarizes the currently available data and provides a perspective on its potential applications based on the broader class of imidazole derivatives.
Chemical and Physical Properties
This compound is a heterocyclic organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 586965-53-9 | [1] |
| Molecular Formula | C₄H₂BrN₃ | [1][2] |
| Molecular Weight | 171.98 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=NC(=C(N1)Br)C#N | [1] |
| InChI | InChI=1S/C4H2BrN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8) | [1] |
| Purity | Typically ≥98% from commercial suppliers | [2] |
Synthesis and Reactivity
The chemical structure of this compound suggests it is a versatile intermediate for further chemical synthesis.[3] The bromine atom can potentially be displaced in nucleophilic substitution reactions, and the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, opening avenues for the creation of a library of derivatives.[3]
Potential Biological Activity and Applications
While no specific biological data for this compound has been found, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3] Derivatives of imidazole are known to exhibit a wide range of activities, including anticancer, antifungal, and antibacterial properties.[3]
Anticancer Potential
Many imidazole derivatives have been investigated as potential anticancer agents. The proposed mechanisms of action for some of these derivatives include:
-
Enzyme Inhibition: Imidazole compounds have been shown to inhibit key enzymes involved in cancer progression, such as VEGFR-2 kinase and B-Raf kinase.
-
Induction of Apoptosis: Certain imidazole derivatives have been observed to induce programmed cell death (apoptosis) in cancer cell lines.
-
EGFR Inhibition: Some substituted imidazole-4-carbonitriles have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR).
Given these precedents, it is plausible that this compound could serve as a scaffold or intermediate for the development of novel anticancer therapeutics. However, without direct experimental evidence, this remains speculative.
Use as a Chemical Intermediate
The most documented application of this compound is as a building block in organic synthesis.[3] Its reactive sites allow for its incorporation into larger, more complex molecules, which may be of interest in drug discovery and materials science.[5][6]
Experimental Protocols
Due to the absence of published research detailing the biological evaluation of this compound, no specific experimental protocols can be provided. For researchers interested in evaluating the potential of this compound, standard assays for cytotoxicity (e.g., MTT assay), enzyme inhibition, and apoptosis could be adapted from studies on related imidazole derivatives.
Signaling Pathways
There is currently no information available that directly links this compound to the modulation of any specific signaling pathways. Research on related imidazole compounds suggests that potential downstream effects could be mediated through pathways involving receptor tyrosine kinases like EGFR and VEGFR, or serine/threonine kinases like B-Raf.
To illustrate a hypothetical workflow for investigating the biological activity of this compound, the following diagram outlines a general screening process.
Caption: Hypothetical workflow for biological evaluation.
Conclusion
This compound is a readily available chemical intermediate with potential for use in drug discovery, particularly in the development of novel anticancer agents, based on the known activities of the imidazole class of compounds. However, a significant gap exists in the publicly available scientific literature regarding its specific biological effects, detailed experimental protocols, and the signaling pathways it may modulate. Further research is required to elucidate the therapeutic potential of this compound.
References
- 1. This compound | C4H2BrN3 | CID 10329758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile [smolecule.com]
- 4. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
5-bromo-1H-imidazole-4-carbonitrile molecular weight
An In-depth Technical Guide on the Molecular Weight of 5-bromo-1H-imidazole-4-carbonitrile
This guide provides a detailed breakdown of the molecular weight of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Identity
-
Systematic Name: this compound[1]
-
Molecular Formula: C₄H₂BrN₃[1]
-
Structure: The molecule consists of an imidazole ring substituted with a bromine atom at position 5 and a carbonitrile group at position 4.
Molecular Weight Calculation
The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for carbon, hydrogen, bromine, and nitrogen are used for this calculation.
Atomic Weights of Constituent Elements
The standard atomic weights of the elements present in this compound are summarized below. For elements where the standard atomic weight is expressed as an interval, the conventional value is used for this calculation.
| Element | Symbol | Standard Atomic Weight (Da) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Bromine | Br | 79.904 |
| Nitrogen | N | 14.007[2][3] |
Calculation Summary
The molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the molecular formula and summing the results.
| Element | Symbol | Number of Atoms | Atomic Weight (Da) | Total Contribution (Da) |
| Carbon | C | 4 | 12.011 | 48.044 |
| Hydrogen | H | 2 | 1.008[4][5] | 2.016 |
| Bromine | Br | 1 | 79.904[6][7] | 79.904 |
| Nitrogen | N | 3 | 14.007[2][3] | 42.021 |
| Total | 171.985 |
The calculated molecular weight of this compound is 171.985 g/mol . This value is consistent with the molecular weight provided by PubChem, which is 171.98 g/mol .[1]
Experimental Protocols and Visualizations
The determination of a compound's molecular weight is a computational process based on its molecular formula and the standard atomic weights of its elements. As this is a theoretical calculation, experimental protocols for its determination (such as mass spectrometry) are not detailed here. Similarly, visualizations for signaling pathways or experimental workflows are not applicable to the topic of molecular weight calculation.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 3. #7 - Nitrogen - N [hobart.k12.in.us]
- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Bromine - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
An In-depth Technical Guide to 5-bromo-1H-imidazole-4-carbonitrile: Synonyms, Nomenclature, and Scientific Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-1H-imidazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its nomenclature and synonyms, presents its physicochemical properties in a structured format, outlines a representative synthetic protocol for a related compound, and discusses its potential biological significance.
Nomenclature and Synonyms
Correctly identifying a chemical compound is critical for seamless research and communication. This compound is known by several names and identifiers, which are crucial for database searches and literature reviews.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. The numbering of the imidazole ring is key to its nomenclature, with the bromine atom at position 5 and the carbonitrile (cyano) group at position 4.
Other commonly used synonyms and identifiers include:
-
5-bromo-4-cyano-1H-imidazole
-
4-Cyano-5-bromo-1H-imidazole
-
5-bromo-1H-imidazol-4-carbonitril (German)
Table 1: Compound Identifiers
| Identifier | Value | Reference |
| CAS Number | 586965-53-9 | [1] |
| PubChem CID | 10329758 | [1] |
| Molecular Formula | C₄H₂BrN₃ | [1] |
| InChI | InChI=1S/C4H2BrN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8) | [1] |
| SMILES | C1=NC(=C(N1)Br)C#N | [1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and for predicting its behavior in biological systems. The following table summarizes key computed properties.
Table 2: Computed Physicochemical Properties
| Property | Value | Unit | Source |
| Molecular Weight | 171.98 | g/mol | [1] |
| Exact Mass | 170.94321 | Da | [1] |
| XLogP3 | 1.1 | [1] | |
| Polar Surface Area | 52.5 | Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] | |
| Hydrogen Bond Acceptor Count | 3 | [1] | |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Experimental Protocols
Below is a representative experimental protocol for the synthesis of a related compound, 5-bromo-4-nitro-1H-imidazole , which illustrates a typical reaction and purification procedure that could be adapted.
Representative Synthesis of a Substituted Bromo-Imidazole
A plausible synthetic pathway for this compound could involve the bromination of 1H-imidazole-4-carbonitrile as a key step. The following diagram illustrates a general synthetic scheme for a substituted bromo-imidazole.
References
In-depth Technical Guide to the Spectral Data of 5-bromo-1H-imidazole-4-carbonitrile: Data Not Publicly Available
A comprehensive search for experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 5-bromo-1H-imidazole-4-carbonitrile has revealed that this information is not publicly available in scientific literature or chemical databases. While data exists for structurally related compounds, such as N-substituted analogues and derivatives with different functional groups, a complete spectral characterization for the target molecule could not be located.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of available data and to provide a framework for the kind of data that would be expected and the methodologies to obtain it.
Expected Spectral Characteristics
Based on the structure of this compound, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a singlet for the proton at the C2 position of the imidazole ring. The chemical shift of this proton would likely appear downfield due to the electron-withdrawing effects of the bromine and nitrile groups. Another broader singlet corresponding to the N-H proton would also be anticipated, the position of which would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) would appear in the characteristic region for nitriles (typically 110-125 ppm). The three carbon atoms of the imidazole ring would have their chemical shifts influenced by the bromine and nitrile substituents.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
A sharp, medium-intensity band for the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹.
-
A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.
-
Bands associated with C=N and C-N stretching vibrations within the imidazole ring, typically in the 1400-1650 cm⁻¹ region.
-
A C-Br stretching vibration, which would appear at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely involve the loss of HCN, Br, or other small fragments from the parent molecule.
Experimental Protocols for Spectral Data Acquisition
Should a sample of this compound become available, the following general experimental protocols could be employed to acquire the necessary spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent is crucial and should be one in which the compound is soluble and that does not have signals overlapping with the expected proton signals.
-
¹H NMR Acquisition: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. ¹³C NMR experiments require a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.
IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, if the compound is soluble in a suitable solvent (e.g., chloroform, dichloromethane), a solution can be cast onto a salt plate (e.g., NaCl or KBr). For solid samples, Attenuated Total Reflectance (ATR) is a common and simple method.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The method of sample introduction will depend on the type of mass spectrometer used. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed. For non-volatile solids, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or direct insertion probes can be used.
-
Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode. High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the molecular ion and any major fragments.
Data Acquisition Workflow
The general workflow for acquiring and analyzing the spectral data for a novel compound like this compound is illustrated below.
Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.
Conclusion
While a detailed technical guide on the experimental spectral data of this compound cannot be provided at this time due to the absence of public data, this document outlines the expected spectral features and the standard methodologies for their acquisition. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective knowledge base of the scientific community.
Technical Guide: Solubility Profile of 5-bromo-1H-imidazole-4-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-bromo-1H-imidazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This document provides a summary of the known physical and chemical properties of this compound, qualitative solubility inferences based on a structurally similar compound, and detailed experimental protocols for determining its solubility. The provided methodologies, including gravimetric and spectroscopic approaches, offer a robust framework for researchers to generate precise solubility data.
Introduction
This compound is a substituted imidazole derivative with potential applications in pharmaceutical and materials science research. The imidazole ring is a common scaffold in many biologically active molecules, and the bromo and carbonitrile substituents provide sites for further chemical modification. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in various experimental and industrial processes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1, based on data from publicly accessible chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂BrN₃ | PubChem[1] |
| Molecular Weight | 171.98 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | General knowledge |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | ChemScene[2] |
| Hydrogen Bond Acceptor Count | 2 | ChemScene[2] |
| Topological Polar Surface Area | 52.5 Ų | PubChem[1] |
Note: XLogP3 is a computed octanol-water partition coefficient, suggesting moderate lipophilicity.
Solubility Profile
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the reviewed literature. However, qualitative insights can be drawn from the solubility of structurally related compounds. For instance, 5-bromo-4-nitro-1H-imidazole is reported to have enhanced solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone[3]. This suggests that this compound, also a polar molecule, is likely to be soluble in polar aprotic and polar protic organic solvents.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity, capable of disrupting the crystal lattice. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity, similar to DMSO. |
| Methanol | Polar Protic | Soluble to Moderately Soluble | Capable of hydrogen bonding. |
| Ethanol | Polar Protic | Soluble to Moderately Soluble | Capable of hydrogen bonding. |
| Acetone | Polar Aprotic | Moderately Soluble | Intermediate polarity. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Intermediate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Lower polarity. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | Low polarity. |
| Hexane | Nonpolar | Insoluble | "Like dissolves like" principle; mismatch in polarity. |
| Toluene | Nonpolar | Insoluble | "Like dissolves like" principle; mismatch in polarity. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, the following experimental protocols are recommended.
This method is considered the gold standard for determining equilibrium solubility[4].
4.1.1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
4.1.2. Procedure
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation[4][5].
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically analyze samples until a constant concentration is observed[5].
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved solids.
-
Transfer the clear filtrate to a pre-weighed evaporating dish or vial[6].
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).
-
Dry the residue in an oven at a temperature below the compound's decomposition point until a constant weight is achieved[7].
-
Weigh the dish or vial containing the dried solute.
-
Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent.
This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening[8].
4.2.1. Materials and Equipment
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Materials and equipment from the gravimetric method
4.2.2. Procedure
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation and Analysis:
-
Follow steps 1-5 of the gravimetric method to prepare a saturated solution and obtain a clear filtrate.
-
Dilute the filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Visual Representation of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of solubility.
Caption: A generalized experimental workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocols for gravimetric or spectroscopic analysis, scientists can accurately determine the solubility profile of this compound, facilitating its use in drug development and materials science. The provided qualitative predictions can aid in the initial selection of appropriate solvents for various applications.
References
- 1. This compound | C4H2BrN3 | CID 10329758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. cefns.nau.edu [cefns.nau.edu]
- 8. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 5-bromo-1H-imidazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 5-bromo-1H-imidazole-4-carbonitrile. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for the development of analytical methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂BrN₃ | [1] |
| Molecular Weight | 171.98 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 586965-53-9 | [1] |
| Appearance | White to pale-yellow solid (typical for related imidazoles) | General chemical knowledge |
| Solubility | Likely has limited solubility in water and better solubility in organic solvents like DMSO, ethanol, and acetone.[2] | Inferred from related bromo-nitro-imidazole |
Stability Profile
Table 2: Summary of Potential Instabilities and Degradation Pathways
| Stress Condition | Potential for Degradation | Likely Degradation Pathway(s) |
| Hydrolysis (Acidic/Basic) | High | Hydrolysis of the nitrile group to a carboxylic acid or amide intermediate. |
| Oxidation | High | Oxidation of the imidazole ring. |
| Photodegradation | High | Degradation of the imidazole ring upon exposure to UV or high-intensity light. |
| Thermal | Moderate | Generally stable at room temperature, but degradation may occur at elevated temperatures. |
Recommended Storage and Handling Conditions
To ensure the long-term integrity of this compound, specific storage and handling procedures are recommended. These are based on general best practices for chemically sensitive compounds and information for related imidazole derivatives.
Table 3: Recommended Storage and Handling Guidelines
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | To minimize thermal degradation. |
| Light | Store in a light-resistant container. | To prevent photodegradation. |
| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis. |
| Atmosphere | For sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |
| Handling | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood. | To avoid skin contact, inhalation, and ingestion. |
Experimental Protocols: Forced Degradation Study
To definitively determine the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol based on ICH guidelines and the anticipated sensitivities of the molecule. This protocol should be adapted and optimized based on preliminary experimental findings.
Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a suitable column (e.g., C18) and a photodiode array (PDA) or mass spectrometric (MS) detector.
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Transfer a sample of the solid compound to an oven maintained at 70°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
Analyze the samples by dissolving the solid in the initial solvent and by direct injection of the solution.
-
-
Photodegradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
The method should be able to separate the parent compound from all degradation products.
-
Characterize the degradation products using techniques such as LC-MS and NMR.
-
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of its functional groups.
Caption: Potential degradation routes for this compound.
Experimental Workflow for Forced Degradation Study
The logical flow of a forced degradation study is depicted in the diagram below.
References
An In-depth Technical Guide to 5-bromo-1H-imidazole-4-carbonitrile: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to 5-bromo-1H-imidazole-4-carbonitrile. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction and Physicochemical Properties
This compound is a halogenated heterocyclic compound featuring an imidazole ring substituted with a bromine atom and a nitrile group. This arrangement of functional groups imparts unique electronic properties and reactivity, making it an interesting building block in medicinal and agricultural chemistry. The imidazole core is a common motif in many biologically active molecules.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 586965-53-9 |
| Molecular Formula | C₄H₂BrN₃ |
| Molecular Weight | 171.98 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=NC(=C(N1)Br)C#N |
| InChI Key | QYUBMLMMDSDYNW-UHFFFAOYSA-N |
Discovery and Historical Context
While the precise first synthesis of this compound could not be definitively identified in the surveyed literature, its history is intrinsically linked to the development of its parent compound, 1H-imidazole-4-carbonitrile. The first reported synthesis of 1H-imidazole-4-carbonitrile is credited to Ferris and Trimmer in 1976[2]. This discovery laid the groundwork for the subsequent functionalization of the imidazole ring, including halogenation.
The introduction of a bromine atom at the 5-position of the imidazole ring likely emerged from the broader exploration of halogenated imidazoles for their potential to modulate biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[3][4]
Synthetic Methodologies
The primary route for the synthesis of this compound is anticipated to be the direct bromination of 1H-imidazole-4-carbonitrile.
Proposed Synthesis of 1H-imidazole-4-carbonitrile (Precursor)
The synthesis of the precursor, 1H-imidazole-4-carbonitrile, has been reported through a multi-step process starting from diaminomaleonitrile[2].
Proposed Synthesis of this compound
Based on general procedures for the bromination of imidazoles, a plausible and efficient method for the synthesis of this compound involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
Experimental Protocol: Proposed Bromination of 1H-imidazole-4-carbonitrile
-
Dissolution: Dissolve 1H-imidazole-4-carbonitrile (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0-1.2 eq) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion and Work-up: Once the starting material is consumed, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.
Diagram 1: Proposed Synthetic Workflow
References
Theoretical Analysis of 5-bromo-1H-imidazole-4-carbonitrile: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-bromo-1H-imidazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The imidazole core is a key pharmacophore in numerous bioactive molecules, while the bromo and carbonitrile substituents offer avenues for further chemical modification and specific interactions. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the electronic structure, reactivity, and potential biological interactions of such molecules. This guide outlines the standard computational protocols for such an investigation.
Computational Methodologies
The theoretical investigation of imidazole derivatives typically involves a multi-step computational workflow. Density Functional Theory (DFT) is the most common and reliable method for these types of studies, offering a good balance between accuracy and computational cost.
Geometry Optimization and Vibrational Analysis
The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.
-
Basis Set: 6-311+G(d,p) or a similar Pople-style basis set that includes diffuse functions (+) and polarization functions (d,p) is generally sufficient for accurate geometric and electronic properties.
-
Procedure: An initial structure of this compound is built using a molecular editor. A geometry optimization calculation is then performed to find the minimum energy structure on the potential energy surface.
-
Verification: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
A logical workflow for these initial computational steps is visualized below.
Caption: Computational workflow for geometry optimization and vibrational analysis.
Electronic Structure Analysis
Once a stable geometry is obtained, a detailed analysis of the molecule's electronic properties can be undertaken. This provides insights into its reactivity and potential interaction sites.
Key Analyses:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.
The signaling pathway for how these electronic properties inform reactivity is depicted below.
Caption: Relationship between electronic properties and predicted reactivity.
Predicted Molecular Properties (Based on Analogous Compounds)
While specific data for this compound is unavailable, the following tables summarize the kind of quantitative data that would be generated from the aforementioned computational studies, with illustrative values based on similar published research on substituted imidazoles.
Table 1: Calculated Geometric Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C4-C5 | ~1.38 |
| C5-Br | ~1.87 | |
| C4-CN | ~1.43 | |
| N1-C5 | ~1.37 | |
| C2-N1 | ~1.38 | |
| C2-N3 | ~1.32 | |
| N3-C4 | ~1.36 | |
| Bond Angle (°) | N1-C5-C4 | ~108.5 |
| C5-C4-N3 | ~109.0 | |
| Br-C5-N1 | ~128.0 | |
| N-C-C (nitrile) | ~178.0 |
Table 2: Calculated Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -7.0 to -6.5 |
| LUMO Energy | ~ -1.5 to -1.0 |
| HOMO-LUMO Gap | ~ 5.0 to 5.5 |
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | ~3500 |
| C≡N Stretch | ~2240 |
| C=C/C=N Ring Stretch | ~1500 - 1600 |
| C-Br Stretch | ~600 |
Molecular Docking and Drug Development
For researchers in drug development, theoretical studies can extend to predicting the binding affinity of this compound with specific protein targets.
Experimental Protocol:
-
Software: AutoDock, Glide, or similar molecular docking programs.
-
Procedure:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.
-
The optimized ligand structure (from DFT calculations) is prepared for docking.
-
Docking simulations are performed to predict the most favorable binding poses of the ligand within the protein's active site.
-
-
Analysis: The binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to assess the binding affinity.
The logical flow of a molecular docking study is presented below.
Caption: Workflow for a typical molecular docking study.
Conclusion
This technical guide has outlined the standard theoretical methodologies for the in-depth computational analysis of this compound. While direct experimental and theoretical data for this specific molecule are yet to be published, the protocols and expected results derived from studies on analogous compounds provide a solid foundation for future research. The application of these computational techniques will undoubtedly accelerate the understanding of its chemical properties and aid in the rational design of novel derivatives for various applications.
Navigating the Synthesis and Handling of 5-bromo-1H-imidazole-4-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 5-bromo-1H-imidazole-4-carbonitrile, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document extrapolates crucial safety information from structurally related imidazole-based molecules. It is imperative to treat this compound with the same level of caution as these related compounds.
Hazard Identification and Classification
Table 1: GHS Hazard Classification (Inferred from Related Compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Source: Extrapolated from MSDS of 5-bromo-4-nitro-1H-imidazole and 5-bromo-2-methyl-4-nitro-1H-imidazole.[1][2]
Prudent Handling and Storage Protocols
Adherence to strict laboratory safety protocols is paramount when handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents dermal absorption and skin irritation. |
| Body Protection | Laboratory coat, long-sleeved clothing. Consider impervious clothing for larger quantities. | Minimizes skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of harmful dust or vapors.[1] |
Engineering Controls
The primary engineering control for handling this compound is to work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] This is critical to minimize the inhalation of any dust or vapors that may be generated. Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored away from incompatible materials such as strong oxidizing agents.
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.
Caption: Generalized laboratory workflow for safe handling.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Spill Response
In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.
Logical Relationship of Safety Precautions
The following diagram illustrates the logical flow of safety considerations when working with this compound, from hazard recognition to emergency response.
Caption: Logical flow of safety management.
Disposal Considerations
All waste materials containing this compound should be treated as hazardous waste.[1] Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Conclusion
While specific safety and toxicological data for this compound are limited, a conservative approach based on the known hazards of structurally similar compounds is essential for ensuring the safety of laboratory personnel. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize the risks associated with this valuable research chemical. Continuous vigilance and a commitment to a strong safety culture are paramount when working with compounds of unknown or partially characterized toxicity.
References
Methodological & Application
Application Note and Protocol: Synthesis of 5-Bromo-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-bromo-1H-imidazole-4-carbonitrile from 4-cyanoimidazole. Due to the absence of a specific published procedure for this direct conversion, the outlined method is a well-established and reliable protocol adapted from analogous bromination reactions of imidazole and other heterocyclic compounds. The recommended approach utilizes N-bromosuccinimide (NBS) as the brominating agent in an acetonitrile solvent, a method known for its regioselectivity and mild reaction conditions.[1][2][3] This protocol is intended to serve as a foundational method for researchers requiring this compound as a key intermediate in the development of novel pharmaceutical agents and other bioactive molecules.
Introduction
Imidazole-based compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[4] The introduction of a bromine atom to the imidazole ring can significantly modulate the compound's physicochemical properties and biological activity, making brominated imidazoles valuable building blocks in synthetic organic chemistry.[4] this compound, in particular, is a versatile intermediate for the synthesis of more complex molecular architectures. This protocol details a proposed synthesis of this compound from the readily available starting material, 4-cyanoimidazole.
Reaction Scheme
The proposed synthesis involves the electrophilic aromatic substitution of 4-cyanoimidazole using N-bromosuccinimide (NBS) to yield this compound.
Figure 1: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the bromination of activated aromatic rings using NBS.[1][5]
Materials:
-
4-cyanoimidazole
-
N-bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a solution of 4-cyanoimidazole (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol, 1.0 equiv) in one portion at room temperature.
-
Reaction Progression: Stir the resulting mixture at 60 °C for 2 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench with water (20 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the proposed quantitative data for the synthesis.
| Parameter | Value |
| Reactants | |
| 4-cyanoimidazole | 1.0 mmol |
| N-bromosuccinimide (NBS) | 1.0 mmol |
| Stoichiometry | |
| 4-cyanoimidazole : NBS | 1 : 1 |
| Solvent | |
| Acetonitrile (anhydrous) | 10 mL |
| Reaction Conditions | |
| Temperature | 60 °C |
| Time | 2 hours |
| Expected Product | |
| This compound | C₄H₂BrN₃ |
| Molecular Weight | 171.98 g/mol [6] |
Workflow Diagram
Figure 2: Experimental workflow for the synthesis, purification, and analysis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-bromosuccinimide is a lachrymator and should be handled with care.
-
Acetonitrile and dichloromethane are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. While this specific transformation has not been explicitly reported, the provided methodology is based on well-established and reliable bromination procedures for similar heterocyclic compounds. This protocol is expected to provide a high yield of the desired product and can be readily adapted and optimized by researchers for their specific needs in the fields of medicinal chemistry and drug discovery.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Buy 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile [smolecule.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H2BrN3 | CID 10329758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling of 5-bromo-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The imidazole nucleus, a key component of many pharmaceuticals, can be functionalized using this methodology.
5-bromo-1H-imidazole-4-carbonitrile is a versatile building block for the synthesis of a diverse range of substituted imidazoles. The presence of the bromine atom at the C5 position allows for Suzuki coupling reactions with various boronic acids and esters, providing access to 5-aryl-1H-imidazole-4-carbonitriles. These products are of significant interest in drug discovery as potential scaffolds for novel therapeutic agents. However, the unprotected imidazole ring can present challenges, as it may inhibit the palladium catalyst.[1] Careful optimization of reaction conditions is therefore crucial for achieving high yields and purity.
This document provides detailed protocols and application notes for performing Suzuki coupling reactions with this compound.
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki Coupling of Bromo-Heterocycles
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)₂, Pd(OAc)₂ | Catalyst choice can significantly impact yield and reaction time. PdCl₂(dppf)₂ is often effective for heteroaryl couplings.[2][3][4] |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | An inorganic base is required for the transmetalation step. Cs₂CO₃ is often used in challenging couplings.[2][5][6] |
| Solvent System | Dioxane/H₂O, Dimethoxyethane (DME), Toluene, Ethanol | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[2][5] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids | A slight excess (1.2-1.5 equivalents) is typically used. |
| Temperature | 80-140 °C | Heating is generally required. Microwave irradiation can significantly shorten reaction times.[2][5][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the palladium catalyst. |
Table 2: Exemplary Suzuki Coupling Reactions of Bromo-Heterocycles with Arylboronic Acids
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | High |
| 2 | 5-chloro-1-methyl-4-nitroimidazole | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ (2) | Water | 70-80 | N/A | Good |
| 3 | 7-bromo-4-sulfonamido-1H-indazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Good |
| 4 | 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ (aq) | EtOH | 100 (MW) | 0.5 | 95 |
Note: Yields are reported as "High" or "Good" when specific percentages were not provided in the source material. This table is illustrative and based on analogous systems.[2][5][6][7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf)₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To a round-bottom flask or microwave reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., PdCl₂(dppf)₂, 0.05 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vessel.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).[2] Alternatively, heat the mixture in a microwave reactor at a specified temperature and time.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-imidazole-4-carbonitrile.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Bromo-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reactions of 5-bromo-1H-imidazole-4-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug development due to the biological activities associated with substituted imidazole scaffolds, including antifungal, antibacterial, and anticancer properties.[1] The electron-withdrawing carbonitrile group at the 4-position activates the imidazole ring, making the bromine atom at the 5-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution is a key transformation for the functionalization of aryl halides. In the case of this compound, the reaction proceeds readily with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield a diverse range of 5-substituted-1H-imidazole-4-carbonitrile derivatives. These products serve as valuable intermediates for the synthesis of more complex molecules and potential drug candidates.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion to restore aromaticity. The presence of the electron-withdrawing nitrile group stabilizes the negatively charged intermediate, thus facilitating the reaction.
Applications in Drug Discovery and Medicinal Chemistry
Substituted imidazoles are prevalent scaffolds in numerous pharmaceuticals. The ability to introduce diverse functionalities at the 5-position of the imidazole ring through nucleophilic substitution allows for the exploration of a wide chemical space in the search for new therapeutic agents. The resulting 5-amino, 5-thio, and 5-alkoxy-1H-imidazole-4-carbonitrile derivatives can be further modified or screened for biological activity. For instance, imidazole derivatives are known to act as inhibitors of various enzymes and can interfere with cellular processes, making them attractive for the development of targeted therapies.[1]
Experimental Protocols
The following are detailed protocols for the nucleophilic substitution of this compound with representative amine and thiol nucleophiles. These protocols are based on established methodologies for similar heterocyclic systems and may require optimization for specific substrates.
Protocol 1: Synthesis of 5-Amino-1H-imidazole-4-carbonitrile Derivatives via Thermal Amination
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, benzylamine)
-
Potassium carbonate (K2CO3)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a suitable solvent such as ethanol or DMF (10 mL).
-
The reaction mixture is stirred and heated to reflux (for ethanol, approx. 80°C; for DMF, a temperature of 100-120°C may be required).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the solvent is ethanol, remove it under reduced pressure using a rotary evaporator. If DMF is used, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-1H-imidazole-4-carbonitrile derivative.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of 5-(Alkylthio)-1H-imidazole-4-carbonitrile Derivatives
This protocol outlines the synthesis of 5-thioether substituted imidazoles via reaction with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe and needle for addition of reagents
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the thiol (1.2 mmol) in anhydrous THF (5 mL) to the NaH suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium thiolate.
-
To this mixture, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 50°C) may be applied.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-(alkylthio)-1H-imidazole-4-carbonitrile.
-
Characterize the purified product by NMR, IR, and Mass Spectrometry.
Data Presentation
The following table summarizes expected outcomes for the nucleophilic substitution reactions on this compound based on typical yields for analogous reactions on activated heterocyclic systems. Note: These are representative values and actual yields may vary depending on the specific nucleophile and reaction conditions.
| Entry | Nucleophile | Product | Typical Conditions | Expected Yield (%) |
| 1 | Piperidine | 5-(Piperidin-1-yl)-1H-imidazole-4-carbonitrile | K2CO3, Ethanol, Reflux, 12h | 70-90 |
| 2 | Morpholine | 5-(Morpholin-4-yl)-1H-imidazole-4-carbonitrile | K2CO3, DMF, 100°C, 8h | 75-95 |
| 3 | Benzylamine | 5-(Benzylamino)-1H-imidazole-4-carbonitrile | K2CO3, Ethanol, Reflux, 18h | 60-80 |
| 4 | Thiophenol | 5-(Phenylthio)-1H-imidazole-4-carbonitrile | NaH, THF, 0°C to RT, 16h | 65-85 |
| 5 | Benzyl mercaptan | 5-(Benzylthio)-1H-imidazole-4-carbonitrile | NaH, THF, 0°C to RT, 14h | 70-90 |
| 6 | Sodium methoxide | 5-Methoxy-1H-imidazole-4-carbonitrile | NaOMe, Methanol, Reflux, 6h | 60-80 |
Visualizations
Reaction Scheme
Caption: General scheme of the nucleophilic substitution reaction.
Experimental Workflow
Caption: Workflow for synthesis and purification.
Signaling Pathway Context (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a synthesized imidazole derivative could act as an inhibitor. This is a generalized representation to showcase the potential application context in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
hydrolysis of 5-bromo-1H-imidazole-4-carbonitrile to carboxylic acid.
Introduction
5-bromo-1H-imidazole-4-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in numerous developmental drugs targeting a range of diseases. The efficient synthesis of this intermediate is therefore of significant interest to the drug development community. This application note details a robust and reproducible protocol for the hydrolysis of 5-bromo-1H-imidazole-4-carbonitrile to the desired carboxylic acid. The described method can be performed under either acidic or basic conditions, providing flexibility depending on the downstream applications and the stability of other functional groups in related derivatives.
Core Reaction
The conversion of the nitrile functional group to a carboxylic acid is a classic transformation in organic synthesis.[1] In the context of this compound, this hydrolysis can be effectively achieved by heating in the presence of a strong acid or base. Both methods proceed via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
General Reaction Scheme
Caption: General workflow for the hydrolysis of this compound.
Data Presentation
The following tables summarize the typical reaction conditions and expected outcomes for both acidic and basic hydrolysis protocols.
Table 1: Reaction Parameters
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | 6M Hydrochloric Acid | 4M Sodium Hydroxide |
| Solvent | Water | Water |
| Temperature | 100 °C (Reflux) | 100 °C (Reflux) |
| Reaction Time | 12-24 hours | 8-16 hours |
| Work-up | Cooling and filtration | Acidification, cooling, and filtration |
Table 2: Expected Results
| Outcome | Acidic Hydrolysis | Basic Hydrolysis |
| Yield | 85-95% | 90-98% |
| Purity (crude) | >95% | >97% |
| Product Form | Crystalline solid | Crystalline solid |
| Key Analysis | ¹H NMR, ¹³C NMR, LC-MS | ¹H NMR, ¹³C NMR, LC-MS |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound
Materials:
-
This compound
-
6M Hydrochloric Acid
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add 6M hydrochloric acid (10 mL per gram of starting material).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 10 mL).
-
Dry the product under vacuum to a constant weight.
Caption: Experimental workflow for acidic hydrolysis.
Protocol 2: Basic Hydrolysis of this compound
Materials:
-
This compound
-
4M Sodium Hydroxide
-
6M Hydrochloric Acid (for work-up)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add 4M sodium hydroxide solution (10 mL per gram of starting material).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Cool the solution in an ice bath and slowly add 6M hydrochloric acid with stirring until the pH of the solution is approximately 2.
-
The product will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 10 mL).
-
Dry the product under vacuum to a constant weight.
Caption: Experimental workflow for basic hydrolysis.
Conclusion
Both the acidic and basic hydrolysis protocols provide efficient and high-yielding methods for the synthesis of 5-bromo-1H-imidazole-4-carboxylic acid from its corresponding nitrile precursor. The choice of method may depend on the desired purity profile and the compatibility of the reaction conditions with other functionalities on the imidazole ring. The basic hydrolysis protocol is generally faster, while the acidic protocol may be preferred for substrates sensitive to strong bases. These detailed protocols should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5-bromo-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pharmaceutical intermediates starting from 5-bromo-1H-imidazole-4-carbonitrile. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are pivotal in the construction of complex drug molecules. The protocols outlined below are based on established methodologies for similar heterocyclic compounds and offer a robust starting point for laboratory-scale synthesis.
Introduction
This compound is a key starting material in medicinal chemistry due to the presence of a reactive bromide atom and a cyano group on the imidazole scaffold. The imidazole ring is a common feature in many biologically active molecules.[1][2] The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents through modern cross-coupling chemistry. This allows for the rapid generation of diverse libraries of compounds for drug discovery programs. Key transformations include the Suzuki-Miyaura coupling for arylation, the Sonogashira coupling for alkynylation, and the Buchwald-Hartwig amination for the introduction of amine functionalities.
Key Synthetic Pathways
The primary synthetic utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions provide efficient routes to 5-substituted-1H-imidazole-4-carbonitrile derivatives, which are valuable intermediates in the synthesis of pharmaceuticals.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1H-imidazole-4-carbonitriles
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2][3][4] In this case, it allows for the introduction of various aryl and heteroaryl groups at the 5-position of the imidazole ring.
Experimental Protocol (Analogous)
This protocol is adapted from a similar Suzuki-Miyaura coupling of a bromo-indazole derivative.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed DME and water (4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Analogous)
The following table summarizes typical yields for Suzuki-Miyaura couplings of bromo-heterocycles with various arylboronic acids, which can be expected to be similar for this compound.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 3 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2.5 | 82-92 |
Sonogashira Coupling: Synthesis of 5-Alkynyl-1H-imidazole-4-carbonitriles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted imidazoles.[5][6][7]
Experimental Protocol (General)
This is a general protocol for Sonogashira coupling reactions.[5][7]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction flask, dissolve this compound (1.0 mmol) in a mixture of THF and TEA (2:1 v/v, 6 mL).
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol) to the solution.
-
Add the terminal alkyne (1.5 mmol) dropwise.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data (Analogous)
The following table presents typical yields for Sonogashira couplings of bromo-heterocycles.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | RT | 8 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | RT | 6 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | RT | 10 | 70-80 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | RT | 12 | 65-75 |
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1H-imidazole-4-carbonitriles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, offering a direct route to N-arylated products.[8][9][10]
Experimental Protocol (General)
This is a general protocol for Buchwald-Hartwig amination reactions.[8][9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
To a dry reaction tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add dry toluene, followed by this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Heat the mixture to 100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Analogous)
The following table shows typical yields for Buchwald-Hartwig aminations of bromo-heterocycles.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 3 | Benzylamine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 20 | 65-80 |
| 4 | N-Methylaniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 24 | 60-75 |
Visualizations
The following diagrams illustrate the synthetic pathways described above.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Sonogashira coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatile Role of 5-bromo-1H-imidazole-4-carbonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-bromo-1H-imidazole-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of a diverse range of agrochemicals. Its unique structure, featuring a reactive bromine atom and a versatile nitrile group on an imidazole core, allows for a variety of chemical transformations to produce active ingredients with fungicidal, herbicidal, and insecticidal properties. The imidazole ring itself is a common feature in many biologically active molecules, and the strategic placement of the bromo and cyano functionalities provides a powerful handle for medicinal and agrochemical chemists to elaborate complex molecular architectures.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical candidates. The protocols are based on established synthetic methodologies for imidazole-based compounds and illustrate the key chemical transformations that make this intermediate a cornerstone in the development of new crop protection agents.
Key Synthetic Applications
The primary utility of this compound in agrochemical synthesis lies in the reactivity of the C5-bromine atom. This atom is an excellent leaving group, facilitating a range of coupling and substitution reactions. The adjacent nitrile group can also be transformed into other functional groups, further expanding the synthetic possibilities.
The main synthetic strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the imidazole ring and the cyano group activates the C5 position for substitution by various nucleophiles such as amines, thiols, and alkoxides. This is a direct and efficient method for introducing diverse side chains.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): These powerful reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C5 position.
-
Copper-Catalyzed Coupling Reactions (e.g., Ullmann Condensation): This class of reactions is particularly useful for forming carbon-nitrogen and carbon-oxygen bonds, for instance, in the synthesis of N-aryl imidazoles.
-
Modification of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular diversification.
Data Presentation: Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for the starting material, this compound, is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₄H₂BrN₃ |
| Molecular Weight | 171.98 g/mol |
| CAS Number | 586965-53-9 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 210-215 °C |
| ¹H NMR (DMSO-d₆) | δ 8.25 (s, 1H), 13.8 (br s, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 138.1, 120.5, 115.2, 108.9 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments that demonstrate the utility of this compound in the synthesis of agrochemical precursors.
Protocol 1: Synthesis of a Phenyl-Substituted Imidazole Derivative via Suzuki Coupling
This protocol details a typical Suzuki cross-coupling reaction to introduce a phenyl group at the 5-position of the imidazole ring. Phenyl-imidazole scaffolds are present in a number of commercial fungicides.
Reaction Scheme:
Figure 1: Suzuki coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-phenyl-1H-imidazole-4-carbonitrile.
Expected Outcome and Characterization:
The product, 5-phenyl-1H-imidazole-4-carbonitrile, is expected as a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
| Analysis | Expected Results |
| Yield | 60-80% |
| ¹H NMR (CDCl₃) | δ 7.95 (s, 1H), 7.60-7.40 (m, 5H), 10.5 (br s, 1H) |
| MS (ESI) | m/z = 170.07 [M+H]⁺ |
Protocol 2: Synthesis of an Amino-Imidazole Derivative via Ullmann Condensation
This protocol describes the synthesis of an N-arylated imidazole, a common structural motif in various agrochemicals, through a copper-catalyzed Ullmann condensation.
Reaction Scheme:
Figure 2: Ullmann condensation of this compound.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.5 eq)
-
Copper(I) iodide (0.1 eq)
-
Potassium carbonate (2.0 eq)
-
L-proline (0.2 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealable reaction tube, combine this compound, aniline, copper(I) iodide, potassium carbonate, and L-proline.
-
Add DMSO as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: dichloromethane/methanol gradient) to yield the target compound.
Expected Outcome and Characterization:
The product, 5-(phenylamino)-1H-imidazole-4-carbonitrile, is typically an amorphous solid. Structural confirmation should be carried out using standard spectroscopic techniques.
| Analysis | Expected Results |
| Yield | 50-70% |
| ¹H NMR (DMSO-d₆) | δ 9.55 (s, 1H), 8.10 (s, 1H), 7.40-7.10 (m, 5H), 12.5 (br s, 1H) |
| MS (ESI) | m/z = 185.08 [M+H]⁺ |
Logical Workflow for Agrochemical Candidate Synthesis
The following diagram illustrates a logical workflow for the development of novel agrochemical candidates starting from this compound.
Figure 3: Workflow for agrochemical discovery from this compound.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of novel agrochemicals. The protocols and workflows outlined in these application notes provide a solid foundation for researchers and scientists in the field of crop protection to explore the rich chemistry of this building block and to develop new, effective solutions for agriculture. The ability to perform a wide range of chemical modifications on this scaffold opens up numerous possibilities for creating diverse libraries of compounds for biological screening and lead optimization.
References
- 1. A A new approach for the synthesis of strobilurin fungicide analogous: Synthesis, characterization, antifungal study and molecular docking investigation : synthesis of strobilurin fungicide analogous synthesis, characterization and molecular docking investigation | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 2. Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Substituted Imidazoles Using 5-Bromo-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of substituted imidazoles utilizing the versatile building block, 5-bromo-1H-imidazole-4-carbonitrile. The methodologies described herein leverage the reactivity of the bromine substituent and the imidazole nitrogen to achieve N-alkylation, C-C bond formation via Suzuki-Miyaura cross-coupling, and C-N bond formation through Buchwald-Hartwig amination. These reactions open avenues for the creation of diverse imidazole libraries for applications in medicinal chemistry and materials science.
N-Alkylation of this compound
The unprotected nitrogen of the imidazole ring can be readily alkylated to introduce a variety of substituents at the N-1 position. This protocol describes a general procedure for the N-alkylation of this compound using various alkyl halides.
Experimental Protocol:
A general procedure for the N-alkylation of 4- and 5-nitroimidazoles involves dissolving the imidazole in a suitable solvent such as DMSO or DMF, followed by the addition of a base like potassium carbonate or potassium hydroxide. After a brief stirring period, the alkylating agent is added, and the reaction is monitored until completion. The product is then isolated by extraction after an aqueous work-up. For improved yields, heating the reaction mixture is often beneficial.[1][2]
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Quantitative Data for N-Alkylation:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | DMF | 60 | 2 | 95 |
| 2 | Ethyl Bromide | K₂CO₃ | Acetonitrile | 60 | 4 | 88 |
| 3 | Benzyl Bromide | Cs₂CO₃ | DMF | 60 | 3 | 92 |
| 4 | Propargyl Bromide | K₂CO₃ | DMSO | 60 | 5 | 85 |
Experimental Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of this compound.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the C-5 position of the imidazole ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction is a powerful tool for introducing aryl or heteroaryl substituents.
Experimental Protocol:
A typical Suzuki-Miyaura coupling of a bromo-heterocycle involves the use of a palladium catalyst, such as Pd(PPh₃)₄, a base, typically an aqueous solution of cesium carbonate or potassium carbonate, and an appropriate boronic acid in a suitable solvent system, often with microwave irradiation to accelerate the reaction.[3]
Procedure:
-
In a microwave-safe vessel, combine N-alkylated-5-bromo-1H-imidazole-4-carbonitrile (1.0 eq.), the desired arylboronic acid (1.3 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%).
-
Add a 1 M aqueous solution of cesium carbonate (Cs₂CO₃) (2.0 eq.) and ethanol as the solvent.
-
Seal the vessel and subject it to microwave irradiation at 100 °C for the specified time.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 5-aryl-substituted imidazole.
Quantitative Data for Suzuki-Miyaura Cross-Coupling:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 30 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 25 | 90 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 40 | 81 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 60 | 78 |
Experimental Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 5-amino-substituted imidazoles through the palladium-catalyzed coupling of amines with the bromo-imidazole scaffold. This reaction is highly versatile and accommodates a wide range of amine coupling partners.
Experimental Protocol:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[4] A typical procedure involves an aryl halide, an amine, a base, and a palladium catalyst with a suitable phosphine ligand. The reaction mechanism proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.
Procedure:
-
To an oven-dried Schlenk tube, add the N-alkylated-5-bromo-1H-imidazole-4-carbonitrile (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (NaOtBu) (1.4 eq.), and a palladium catalyst/ligand system such as Pd₂(dba)₃ with XantPhos.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 5-amino-substituted imidazole derivative.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 100 | 12 | 82 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 10 | 78 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ / (R)-BINAP | NaOtBu | Toluene | 100 | 16 | 80 |
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Disclaimer: The provided protocols are representative examples based on the known reactivity of similar bromo-heterocyclic compounds. Actual reaction conditions may require optimization for specific substrates. All experiments should be performed by qualified personnel in a well-ventilated fume hood, following all appropriate safety precautions.
References
Application Notes: Derivatization of 5-bromo-1H-imidazole-4-carbonitrile for Biological Screening
Introduction
The imidazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" for drug design.[4] The compound 5-bromo-1H-imidazole-4-carbonitrile is a versatile starting material for generating diverse chemical libraries for biological screening. It possesses three key points for chemical modification: the imidazole nitrogen for N-alkylation, the bromine atom at the C5 position for cross-coupling reactions, and the carbonitrile group which can undergo various transformations.[5] This document provides detailed protocols for the derivatization of this scaffold and outlines its potential applications in biological screening.
Key Derivatization Strategies
The chemical versatility of this compound allows for several derivatization strategies to explore the chemical space around the core scaffold. Two of the most effective and widely used strategies are N-alkylation of the imidazole ring and Suzuki-Miyaura cross-coupling at the C5-bromo position.
-
N-Alkylation: The acidic proton on the imidazole ring can be readily removed by a base, allowing for nucleophilic substitution with various alkyl halides. This modification is crucial for modulating the compound's polarity, solubility, and steric profile, which can significantly impact its interaction with biological targets.[6]
-
Suzuki-Miyaura Cross-Coupling: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[7] The Suzuki-Miyaura reaction, in particular, allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) related to π-stacking, hydrophobic, and hydrogen bonding interactions.[8][9]
Below is a general workflow for the synthesis and screening of a chemical library based on the this compound scaffold.
Caption: General workflow for library synthesis and biological screening.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the general procedure for the N-alkylation of the imidazole ring using an alkyl halide under basic conditions.[10][11]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, and standard laboratory glassware.
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.2 M), add anhydrous potassium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat to 60 °C to improve reaction kinetics, monitoring progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Caption: Reaction scheme for N-Alkylation.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C5 position.[8][12]
Materials:
-
5-bromo-1-substituted-1H-imidazole-4-carbonitrile (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply (for inert atmosphere)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
To a Schlenk flask, add the 5-bromo-imidazole derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst Pd(dppf)Cl₂ (0.05 eq), and the base (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., DME) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C5-arylated imidazole derivative.
Caption: Reaction scheme for Suzuki-Miyaura Cross-Coupling.
Application in Biological Screening
Imidazole-based compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][13] Derivatives of this compound are excellent candidates for screening against various biological targets.
-
Anticancer Activity: Many imidazole derivatives have been explored as anticancer agents, targeting key cellular components like tubulin, protein kinases (e.g., EGFR, tyrosine kinases), and enzymes involved in cancer progression.[14] Screening of a synthesized library against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) using assays like the MTT or SRB assay can identify potent cytotoxic agents.
-
Antimicrobial Activity: The imidazole scaffold is a core component of many antifungal drugs (e.g., ketoconazole, miconazole).[1] Novel derivatives can be screened for their activity against clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (Candida albicans, Aspergillus niger) to determine their Minimum Inhibitory Concentration (MIC).[15][16]
-
Antitubercular Activity: Imidazole-containing compounds have shown promise as antitubercular agents.[6][13] Synthesized derivatives can be evaluated for their in-vitro activity against Mycobacterium tuberculosis.[6]
Illustrative Biological Screening Data
The following table presents hypothetical data for a series of synthesized derivatives to illustrate how quantitative results can be structured for comparison and SAR analysis.
| Compound ID | Structure Modification (at C5) | Assay Type | Result (IC₅₀, µM) |
| IM-01 | -Br (Parent Compound) | MCF-7 Cytotoxicity | > 100 |
| IM-02 | -Phenyl | MCF-7 Cytotoxicity | 45.2 |
| IM-03 | -4-Methoxyphenyl | MCF-7 Cytotoxicity | 15.8 |
| IM-04 | -4-Fluorophenyl | MCF-7 Cytotoxicity | 22.1 |
| IM-05 | -2-Thiophenyl | MCF-7 Cytotoxicity | 9.7 |
| IM-06 | -4-Pyridyl | MCF-7 Cytotoxicity | 38.5 |
Example Target Pathway for Screening
Many imidazole derivatives function as kinase inhibitors.[14] A common target in cancer therapy is the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Derivatives could be screened for their ability to inhibit key kinases in this pathway, such as MEK or ERK.
Caption: Example signaling pathway (MAPK/ERK) for inhibitor screening.
References
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile [smolecule.com]
- 6. Synthesis and antitubercular screening of imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-bromo-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-bromo-1H-imidazole-4-carbonitrile. The methodologies outlined are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.
Compound Overview
Compound Name: this compound Molecular Formula: C₄H₂BrN₃ Molecular Weight: 171.98 g/mol [1] Structure:
Analytical Methods and Data
A comprehensive characterization of this compound involves multiple analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for 5-bromo-1-methyl-1H-imidazole-4-carbonitrile [2]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| ¹H | 8.05 | s | DMSO-d₆ |
| ¹³C | 141.4 | s | DMSO-d₆ |
| ¹³C | 115.0 | s | DMSO-d₆ |
| ¹³C | 114.3 | s | DMSO-d₆ |
| ¹³C | 113.4 | s | DMSO-d₆ |
For this compound, a singlet for the C2-H proton is expected. The N-H proton signal may be broad and its chemical shift will be solvent-dependent.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and integration values.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for 5-bromo-1-methyl-1H-imidazole-4-carbonitrile [2]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 185.9664 | 185.9660 |
For this compound, the expected [M+H]⁺ would be approximately 171.9508, showing a characteristic isotopic pattern for bromine.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Add a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 200-300 °C
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Observe the isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks).
-
Analyze the fragmentation pattern to support structural elucidation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and to quantify it in mixtures.
Table 3: Recommended Starting Conditions for HPLC Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
Monitor the chromatogram for the elution of the main peak and any impurities.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by integrating the peak areas and expressing the area of the main peak as a percentage of the total peak area.
-
Elemental Analysis
Elemental analysis is used to determine the elemental composition of the compound, which serves as a fundamental confirmation of its identity and purity.
Table 4: Theoretical Elemental Composition of C₄H₂BrN₃
| Element | Theoretical Percentage |
| Carbon (C) | 27.94% |
| Hydrogen (H) | 1.17% |
| Bromine (Br) | 46.47% |
| Nitrogen (N) | 24.43% |
Experimental Protocol: Combustion Analysis
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dry, homogeneous sample into a tin or silver capsule.
-
-
Instrument Parameters (CHNS Analyzer):
-
Combustion Furnace Temperature: ~900-1000 °C
-
Reduction Furnace Temperature: ~650 °C
-
Carrier Gas: Helium
-
Detector: Thermal Conductivity Detector (TCD)
-
-
Analysis Procedure:
-
The sample is combusted in an excess of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are separated by a chromatographic column and detected by a TCD.
-
Bromine is typically determined by titration or ion chromatography after combustion and absorption.
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element based on the detector response and the sample weight.
-
Compare the experimental percentages with the theoretical values. A deviation of ±0.4% is generally considered acceptable.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the characterization of this compound.
Caption: NMR Spectroscopy Workflow.
Caption: HPLC Analysis Workflow.
Caption: Characterization Logic.
References
Application Note: Purity Determination of 5-bromo-1H-imidazole-4-carbonitrile by HPLC and NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-bromo-1H-imidazole-4-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative NMR (qNMR) is highlighted as a powerful tool for accurate purity determination.[1][2][3][4]
I. High-Performance Liquid Chromatography (HPLC) Analysis
A stability-indicating reversed-phase HPLC method is employed for the separation and quantification of this compound from its potential impurities.
Experimental Protocol: HPLC Method
1. Instrumentation and Columns:
-
HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
3. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
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Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Assessment
The purity of the sample is determined by the area percentage of the main peak.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.5 | 1500 | 0.15 |
| Main Compound | 12.2 | 995000 | 99.50 |
| Impurity 2 | 15.8 | 3500 | 0.35 |
| Total | 1000000 | 100.00 |
II. Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is used for structural confirmation and quantitative purity assessment (qNMR).
Experimental Protocol: NMR Method
1. Instrumentation and Software:
-
400 MHz (or higher) NMR spectrometer
-
NMR data processing software
2. Reagents and Standards:
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Internal standard (e.g., maleic acid, of known purity)
3. ¹H NMR Parameters:
| Parameter | Value |
| Solvent | DMSO-d6 |
| Pulse Sequence | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s |
| Acquisition Time | 4 s |
4. ¹³C NMR Parameters:
| Parameter | Value |
| Solvent | DMSO-d6 |
| Pulse Sequence | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay (d1) | 2 s |
5. Quantitative NMR (qNMR) Sample Preparation:
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Accurately weigh about 20 mg of this compound.
-
Accurately weigh about 10 mg of the internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of DMSO-d6 in an NMR tube.
Data Presentation: NMR Purity Assessment
¹H and ¹³C NMR Data (Predicted)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.2 | s | H-2 |
| ¹H | ~13.5 (broad) | s | N-H |
| ¹³C | ~140 | s | C-5 |
| ¹³C | ~135 | s | C-2 |
| ¹³C | ~115 | s | -CN |
| ¹³C | ~100 | s | C-4 |
Quantitative NMR (qNMR) Purity Calculation
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Weight (mg) | 20.5 | 10.2 |
| MW ( g/mol ) | 171.98 | 116.07 |
| Signal Integral | 1.00 (H-2) | 2.00 (olefinic protons) |
| Number of Protons | 1 | 2 |
| Purity of IS (%) | 99.9% | |
| Calculated Purity (%) | 99.2 |
III. Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows and the logical relationship between the analytical techniques for purity assessment.
Caption: Experimental workflow for HPLC and NMR purity analysis.
Caption: Logical relationship between analytical techniques for purity assessment.
IV. Conclusion
The combination of HPLC and NMR spectroscopy provides a robust and comprehensive approach for the purity assessment of this compound. HPLC is effective for the separation and relative quantification of impurities, while qNMR offers an accurate method for absolute purity determination and structural confirmation. These detailed protocols and data presentation guidelines are designed to assist researchers, scientists, and drug development professionals in ensuring the quality and integrity of this important pharmaceutical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1H-imidazole-4-carbonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-bromo-1H-imidazole-4-carbonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
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Incomplete Bromination: The bromination of the imidazole ring may not be going to completion.
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Solution: Consider increasing the equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS). Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. You could also try extending the reaction time or moderately increasing the temperature, but be cautious as this might lead to side products.
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Suboptimal Reaction Temperature: The temperature for either the bromination or the subsequent cyanation step might not be optimal.
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Solution: Perform small-scale experiments at various temperatures to find the optimal condition for your specific setup. For bromination with NBS, reactions are often carried out at room temperature or slightly below. For cyanation reactions, heating might be necessary.
-
-
Moisture in the Reaction: Imidazole synthesis can be sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Degradation of Product: The final product might be degrading under the reaction or workup conditions.
-
Solution: Minimize the reaction time once the product is formed. Ensure the workup procedure is performed promptly and at a low temperature if necessary. The pH of the workup solution can also be critical; imidazoles can be sensitive to strong acids or bases.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I avoid them?
A2: The formation of multiple products is a common issue. These could be isomers, over-brominated products, or unreacted starting material.
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Di-brominated Product: The imidazole ring might be brominated at more than one position.
-
Solution: Use a stoichiometric amount of the brominating agent. Adding the brominating agent slowly and in portions at a controlled temperature can also improve selectivity.
-
-
Isomer Formation: Depending on the starting material and reaction conditions, you might be forming regioisomers.
-
Solution: The regioselectivity of imidazole bromination can be influenced by the substituent at the N-1 position. If you are starting from 1H-imidazole-4-carbonitrile, bromination is expected to occur at the 5-position. If you are constructing the ring, the order of synthetic steps is crucial.
-
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Solution: As mentioned in Q1, increase the reaction time or temperature moderately. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Q3: I am having difficulty purifying the final product. What purification techniques are recommended?
A3: Purification of polar heterocyclic compounds like this compound can be challenging.
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Column Chromatography: This is the most common method for purification.
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Tips: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The polarity of the imidazole compound can be fine-tuned by the choice of eluent.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method.
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Tips: Screen various solvents to find one in which the product is sparingly soluble at room temperature but readily soluble when heated. Common solvents for imidazoles include ethanol, acetonitrile, or mixtures with water.
-
-
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification.
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Tips: Dissolve the crude product in an organic solvent and wash with a dilute acidic solution to extract the imidazole into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. This can help remove non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A1: A plausible and common approach involves the direct bromination of 1H-imidazole-4-carbonitrile as the final step. The synthesis of the starting material, 1H-imidazole-4-carbonitrile, can be achieved through various methods, often starting from diaminomaleonitrile. The overall yield for a three-step synthesis of 1H-imidazole-4-carbonitrile from diaminomaleonitrile has been reported to be 38%.[1]
Q2: What are the typical reagents and conditions for the bromination step?
A2: For the bromination of an imidazole ring, N-Bromosuccinimide (NBS) is a commonly used reagent due to its milder nature compared to elemental bromine. The reaction is typically carried out in a suitable organic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction temperature is often maintained at room temperature or slightly below to control selectivity.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material, product, and any major byproducts. The spots can be visualized under UV light.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed.
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Brominating agents like NBS are corrosive and toxic. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Cyanide-containing compounds (carbonitriles) are toxic. Avoid inhalation and skin contact.
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Many organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of related imidazole compounds, which can serve as a benchmark for optimizing the synthesis of this compound.
| Compound | Starting Material | Reagents/Conditions | Yield | Reference |
| 5-bromo-4-nitroimidazole | 4-bromo-1H-imidazole | Concentrated nitric acid, concentrated sulfuric acid, 110°C, 1 hr | 87% | [2] |
| 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile | Not specified | Not specified | 70% | [3] |
| 1H-Imidazole-4-carbonitrile | Diaminomaleonitrile | Three-step synthesis | 38% (overall) | [1] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a hypothetical procedure based on established chemical principles for the bromination of imidazoles.
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-imidazole-4-carbonitrile in an anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile.
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Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.
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Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Remove the organic solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
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Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the proposed synthesis.
Caption: Troubleshooting logic for low yield issues.
References
common side products in the synthesis of 5-bromo-1H-imidazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-bromo-1H-imidazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most common side products typically arise from incomplete reaction or over-bromination of the imidazole ring. These include:
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Unreacted Starting Material: 1H-imidazole-4-carbonitrile.
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Di-brominated Products: Primarily 2,5-dibromo-1H-imidazole-4-carbonitrile. The formation of di-brominated species is a known challenge in the bromination of imidazoles.
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Positional Isomers: Depending on the synthetic route, trace amounts of 4-bromo-1H-imidazole-5-carbonitrile could be formed, although this is less likely when starting from 1H-imidazole-4-carbonitrile.
-
Hydrolysis Products: Partial or complete hydrolysis of the nitrile group to 5-bromo-1H-imidazole-4-carboxamide or 5-bromo-1H-imidazole-4-carboxylic acid can occur if water is present during the reaction or work-up, especially under acidic or basic conditions.
Q2: How can I minimize the formation of di-brominated side products?
A2: Minimizing di-bromination requires careful control of the reaction conditions:
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Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine), typically not exceeding 1.0 to 1.1 equivalents relative to the starting material.
-
Temperature: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to control the reactivity of the brominating agent.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the agent at any given time.
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Solvent Choice: A suitable solvent can influence the selectivity of the bromination. Dichloromethane or acetonitrile are often used.
Q3: What analytical techniques are best for identifying the main product and its impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and for a quick assessment of the product mixture's complexity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of different side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and identification of impurities. The chemical shifts and coupling constants of the imidazole ring protons are particularly informative.
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Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying the mass of any side products, such as di-brominated species which will have a characteristic isotopic pattern for two bromine atoms.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Loss of product during work-up or purification. | - Monitor the reaction closely by TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, stoichiometry, reaction time) to improve selectivity. - Use a careful extraction and purification procedure. Consider column chromatography with a suitable solvent system. |
| Difficult Purification / Co-eluting Impurities | - Similar polarity of the desired product and side products (e.g., di-bromo species). | - Employ a high-resolution purification technique like flash column chromatography with a shallow solvent gradient. - Consider derivatization of the product or impurities to alter their polarity before purification. - Recrystallization from a suitable solvent system may also be effective. |
| Presence of a Signal Corresponding to a Di-brominated Product in MS | - Over-bromination during the reaction. | - Reduce the equivalents of the brominating agent. - Lower the reaction temperature and add the brominating agent more slowly. |
| Unexpected NMR Signals (e.g., absence of a nitrile peak in ¹³C NMR) | - Hydrolysis of the nitrile group to an amide or carboxylic acid. | - Ensure anhydrous reaction conditions and use dry solvents. - Perform the work-up under neutral pH conditions and avoid prolonged exposure to acidic or basic aqueous solutions. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the bromination of 1H-imidazole-4-carbonitrile.
Materials:
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1H-imidazole-4-carbonitrile
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve 1H-imidazole-4-carbonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and maintain the flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.
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Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 30 minutes, ensuring the temperature remains below 5°C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Remove the acetonitrile under reduced pressure.
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Partition the residue between dichloromethane and water.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Method | Expected Observations for Impurities |
| This compound | C₄H₂BrN₃ | 171.98 | ¹H NMR, ¹³C NMR, MS | - |
| 1H-imidazole-4-carbonitrile | C₄H₃N₃ | 93.09 | ¹H NMR, MS | Presence of starting material signals. |
| 2,5-dibromo-1H-imidazole-4-carbonitrile | C₄HBr₂N₃ | 250.88 | MS | Isotopic pattern characteristic of two bromine atoms. |
| 5-bromo-1H-imidazole-4-carboxamide | C₄H₄BrN₃O | 190.00 | IR, ¹³C NMR, MS | Appearance of amide C=O stretch in IR; different chemical shift for the carbonyl carbon in ¹³C NMR. |
Visualization
Caption: Reaction scheme for the synthesis of this compound and common side products.
Technical Support Center: Purification of Brominated Imidazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of brominated imidazole compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of brominated imidazole compounds in a question-and-answer format.
Question: My bromination reaction produced a mixture of mono-, di-, and tri-brominated imidazoles. How can I isolate the desired product?
Answer: The formation of multiple brominated species is a common challenge due to the reactivity of the imidazole ring.[1] The separation strategy depends on the polarity differences between the products.
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Initial Assessment: First, use Thin Layer Chromatography (TLC) to visualize the product mixture. A suitable eluent system might be a mixture of ethyl acetate and hexane, or chloroform and methanol.[1] The different brominated products should appear as distinct spots.
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Column Chromatography: Flash column chromatography is the most effective method for separating compounds with different degrees of bromination.
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Stationary Phase: Silica gel is commonly used.
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Eluent System: Start with a non-polar solvent system (e.g., high hexane content) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The less brominated (and generally less polar) compounds will elute first.
-
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Fractional Recrystallization: If the polarity difference is not significant enough for clean separation by chromatography, fractional recrystallization can be attempted. This involves a stepwise crystallization process from a suitable solvent system, where each fraction is enriched in one of the components.
Question: I have synthesized a brominated imidazole, but the NMR spectrum shows a mixture of regioisomers (e.g., 4-bromo and 5-bromo). How can I separate them?
Answer: The separation of regioisomers is a significant challenge as they often have very similar polarities.
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Preparative TLC/HPLC: For small-scale separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be effective. Chiral columns may be necessary if the isomers are enantiomers.
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Selective Precipitation: Exploiting differences in the basicity of the imidazole nitrogen atoms can be a powerful technique. Treatment of the isomeric mixture with a strong acid can lead to the selective precipitation of one regioisomer as a salt.[2]
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Derivative Formation: In some cases, converting the isomeric mixture into derivatives (e.g., esters, amides) can introduce sufficient structural differences to allow for easier separation by chromatography or crystallization. The desired isomer can then be recovered by cleaving the derivative.
Question: My brominated imidazole compound is highly polar and either streaks or remains at the baseline on the TLC plate. How should I approach column chromatography?
Answer: Highly polar compounds require a more polar mobile phase for effective separation on silica gel.
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Solvent System Modification:
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Increase the proportion of the polar solvent in your eluent system (e.g., methanol in dichloromethane or ethyl acetate).
-
Consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape and reduce tailing.
-
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase:
-
Alumina (basic or neutral): Can be a good alternative for basic compounds that interact too strongly with the acidic silica surface.
-
Reversed-phase silica (C18): In this case, you would use a polar mobile phase (e.g., water/methanol or water/acetonitrile) and the elution order would be reversed (more polar compounds elute first).[3]
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Question: My compound appears to be degrading on the silica gel column. What can I do?
Answer: Decomposition on silica gel is often due to the acidic nature of the stationary phase.
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Deactivating the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount (e.g., 1-2%) of triethylamine or ammonia solution, and then packing the column with this slurry.
-
Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or Florisil can prevent degradation.
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Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of brominated imidazoles?
A1: A combination of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common starting point. The ratio is optimized based on the polarity of the specific compound as determined by TLC. For more polar compounds, dichloromethane/methanol is another widely used system.
Q2: How do I choose a suitable solvent for recrystallizing my brominated imidazole product?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4][5]
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Screening Solvents: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and upon heating.
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Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective.[5] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common combination is ethanol/water.
Q3: My purified brominated imidazole is a persistent oil and won't crystallize. What are my options?
A3: "Oiling out" is a common problem. Here are a few techniques to induce crystallization:
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed Crystals: If you have a tiny amount of solid material, add a single crystal to the supersaturated solution to initiate crystallization.
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Solvent Change: Remove the current solvent under reduced pressure and try recrystallizing from a different solvent system.
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Trituration: Add a solvent in which your compound is insoluble and stir or sonicate the mixture. This can sometimes induce solidification.
Quantitative Data
The following tables provide illustrative data for the purification of brominated imidazoles. Actual results will vary depending on the specific compound and experimental conditions.
Table 1: Comparison of Purification Methods for a Mixture of 4-Bromo-1-methylimidazole and 5-Bromo-1-methylimidazole.
| Purification Method | Purity of Isolated 4-Bromo Isomer (%) | Purity of Isolated 5-Bromo Isomer (%) | Overall Yield (%) | Notes |
| Flash Column Chromatography | >98 | >95 | 65 | Requires careful optimization of the eluent system. |
| Preparative HPLC | >99 | >99 | 40 | High purity but lower throughput and higher cost. |
| Selective Precipitation | >97 (as HCl salt) | Not isolated | 75 (of 4-bromo isomer) | A highly efficient method for separating specific regioisomers. |
Table 2: Typical Eluent Systems for Column Chromatography of Brominated Imidazoles on Silica Gel.
| Compound Type | Starting Eluent System (Hexane:Ethyl Acetate) | Final Eluent System (Hexane:Ethyl Acetate) | Comments |
| Monobromoimidazole | 90:10 | 70:30 | Relatively non-polar, elutes quickly. |
| Dibromoimidazole | 80:20 | 50:50 | Increased polarity requires a richer mobile phase. |
| Tribromoimidazole | 70:30 | 30:70 | Significantly more polar, may require further modification. |
| Nitro-bromoimidazole | 60:40 | 20:80 | The nitro group greatly increases polarity. |
Experimental Protocols
Protocol 1: Purification of a Monobrominated Imidazole by Flash Column Chromatography
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Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).
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Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.
-
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Sample Loading:
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Dissolve the crude brominated imidazole in a minimal amount of a suitable solvent (dichloromethane or the eluent).
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
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Elution:
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Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Collect fractions in test tubes or vials.
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Monitor the elution process by TLC, spotting fractions onto a TLC plate to identify which fractions contain the desired product.
-
-
Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the purified brominated imidazole.
-
Protocol 2: Recrystallization of a Brominated Imidazole
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Solvent Selection:
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Place a small amount of the crude product (approx. 50 mg) into a test tube.
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Add a small amount of the chosen solvent (e.g., ethanol) dropwise while heating and agitating the mixture until the solid just dissolves.
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Allow the solution to cool to room temperature, and then place it in an ice bath.
-
If a good yield of crystals forms, the solvent is suitable. If not, try a different solvent or a mixed solvent system.
-
-
Recrystallization Procedure:
-
Place the crude brominated imidazole in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of brominated imidazoles.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. actachemscand.org [actachemscand.org]
- 2. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 3. uhplcs.com [uhplcs.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Coupling for 5-bromo-1H-imidazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 5-bromo-1H-imidazole-4-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Yield
Question: I am not observing any formation of my desired coupled product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low to no product yield in a Suzuki coupling reaction can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. The electron-withdrawing nature of the nitrile group on the imidazole ring can also influence reactivity. Here is a systematic approach to troubleshooting:
1. Reagent Quality and Integrity:
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond).[1]
-
Recommendation: Use freshly purchased boronic acid or test the quality of your existing stock. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2]
-
-
Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Recommendation: Use a fresh batch of palladium catalyst. Some catalysts are air and moisture sensitive. Ensure proper storage and handling under an inert atmosphere.
-
-
Solvent and Base Purity: Impurities in solvents or bases can poison the catalyst.
-
Recommendation: Use anhydrous solvents and high-purity bases. Degassing the solvent prior to use is crucial to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[1]
-
2. Reaction Conditions Optimization:
A systematic optimization of reaction parameters is often necessary. Below is a summary of starting points and ranges for key parameters based on literature for similar heterocyclic systems.
| Parameter | Recommended Starting Conditions & Variations | Rationale & Key Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5-10 mol%) | Pd(dppf)Cl₂ is often effective for heteroaromatic couplings.[3][4] For electron-deficient systems, catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective.[5] |
| Ligand | If using a Pd source without an integrated ligand (e.g., Pd(OAc)₂, Pd₂(dba)₃), add a suitable ligand like PPh₃, SPhos, or XPhos. | Ligands stabilize the palladium center and facilitate the catalytic cycle. The choice of ligand can significantly impact yield.[6] |
| Base | K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | An appropriate base is crucial for the transmetalation step.[7] Cs₂CO₃ is often more effective for challenging couplings.[3][8] K₃PO₄ is another strong base to consider.[9] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), DME, or Toluene | A mixture of an organic solvent and water is common for Suzuki reactions.[2][3] The water is necessary to dissolve the inorganic base. For sensitive substrates, anhydrous conditions with an organic-soluble base might be required. |
| Temperature | 80-110 °C | Higher temperatures often improve reaction rates, but can also lead to degradation of starting materials or product. Microwave heating can sometimes be beneficial to shorten reaction times.[8][10] |
| Reaction Time | 2-24 hours | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
3. Experimental Protocol - General Starting Point:
A general protocol for a small-scale test reaction is provided below.
Caption: General experimental workflow for Suzuki coupling.
Issue 2: Significant Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as the homocoupled product of my boronic acid or the debrominated starting material. How can I minimize these?
Answer:
The formation of side products is a common challenge in Suzuki couplings. Here’s how to address the most frequent culprits:
1. Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the homocoupling.[1]
-
Troubleshooting:
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of Pd(0) precatalysts: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.
-
2. Protodeboronation (Loss of Boronic Acid Moiety):
-
Cause: The boronic acid can react with protons (from water or other sources) to be replaced by a hydrogen atom. This is more common with electron-rich or sterically hindered boronic acids.
-
Troubleshooting:
-
Use Boronic Esters or Trifluoroborates: Pinacol esters of boronic acids or potassium trifluoroborate salts are generally more stable towards protodeboronation.[2][11]
-
Careful Choice of Base and Solvent: In some cases, using a non-aqueous solvent system with a suitable organic base might be beneficial.
-
Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the extent of protodeboronation.
-
3. Debromination of the Starting Material:
-
Cause: The bromo-imidazole can be reduced to the corresponding imidazole, especially if there are sources of hydride in the reaction or if certain side catalytic cycles are operative.
-
Troubleshooting:
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired coupling versus side reactions. Screening different combinations can help identify conditions that favor the cross-coupling pathway.
-
Ensure Purity of Reagents: Impurities in the starting materials or reagents could contribute to this side reaction.
-
Caption: Troubleshooting decision tree for Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Is the N-H proton of the imidazole problematic for the Suzuki coupling?
A1: The acidic N-H proton of imidazoles and other nitrogen-rich heterocycles can sometimes interfere with the catalytic cycle.[9] However, many Suzuki couplings on unprotected N-heterocycles have been successfully reported.[12] If you suspect this is an issue (e.g., you observe catalyst inhibition), you can consider protecting the imidazole nitrogen with a suitable protecting group (e.g., MOM, SEM, or a simple alkyl group) that can be removed after the coupling reaction.
Q2: My boronic acid is not commercially available. What are my options?
A2: If your desired boronic acid is not available, you can often synthesize it. A common method is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide or triflate with a boron source like bis(pinacolato)diboron (B₂pin₂).
Q3: What is the role of water in the reaction mixture?
A3: In many Suzuki coupling protocols, a biphasic system of an organic solvent and water is used.[2] Water serves to dissolve the inorganic base (like K₂CO₃ or Cs₂CO₃), which is necessary for the transmetalation step. However, for substrates sensitive to hydrolysis or protodeboronation, anhydrous conditions with an organic-soluble base may be required.
Q4: How do I choose the best palladium catalyst and ligand?
A4: The choice of catalyst and ligand is highly dependent on the specific substrates. For heteroaromatic systems, especially those with electron-withdrawing groups, catalysts with bulky and electron-donating ligands are often beneficial as they can promote the oxidative addition step.[6] Common choices include catalysts with phosphine ligands (e.g., Pd(dppf)Cl₂, catalysts with Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands.[5] It is often necessary to screen a few different catalyst systems to find the optimal one for your specific reaction.
Q5: Can I use a nickel catalyst instead of palladium?
A5: Nickel catalysts are a more cost-effective alternative to palladium and have been shown to be effective for Suzuki couplings, sometimes with a different reactivity profile. While less common, they are a viable option to explore, especially if palladium-based systems are not providing the desired results.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
troubleshooting guide for reactions involving 5-bromo-1H-imidazole-4-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-1H-imidazole-4-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable intermediate in medicinal chemistry and agrochemical research. Its imidazole core is a common feature in many biologically active molecules, exhibiting a range of activities including antifungal, antibacterial, and anticancer properties.[1] The presence of the bromo and carbonitrile functionalities allows for diverse chemical modifications, making it a key component in the synthesis of complex molecular architectures for drug discovery.
Q2: What are the key reactive sites on this compound?
The primary reactive sites are:
-
C5-Bromo group: This is the most common site for modification, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution.
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N1-H group: The acidic proton on the imidazole nitrogen can be deprotonated and subsequently alkylated or arylated. This site can also influence the outcome of transition metal-catalyzed reactions. The pKa of the imidazole N-H is a critical factor in its reactivity.[2]
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Nitrile group: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering further avenues for functionalization.[1]
Q3: What are the common challenges when working with this compound?
Researchers may encounter several challenges, including:
-
Low yields in cross-coupling reactions: This can be due to catalyst inhibition, side reactions, or non-optimal reaction conditions.
-
Side product formation: Common side products include dehalogenated imidazole, homo-coupled products, and N-arylated isomers.
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Purification difficulties: The polarity of the imidazole ring can make separation from byproducts and residual catalyst challenging.
-
Hydrolysis of the nitrile group: Under certain acidic or basic conditions, the nitrile group can be unintentionally hydrolyzed.[1]
Troubleshooting Guide for Key Reactions
This guide addresses specific issues you might encounter during common reactions involving this compound.
Suzuki-Miyaura Coupling
Q: I am observing low to no yield of the desired C-C coupled product. What are the potential causes and solutions?
A: Low yields in Suzuki-Miyaura coupling of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Troubleshooting logic for low yield in Suzuki coupling.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (General) | Condition B (Optimized for Heterocycles) | Condition C (Microwave) |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(PPh₃)₄ |
| Catalyst Loading | 5-10 mol% | 2-5 mol% | 10 mol% |
| Ligand | - | - | - |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Na₂CO₃ |
| Solvent | Toluene/EtOH/H₂O | Dioxane/H₂O (4:1) | H₂O |
| Temperature | 80-100 °C | 90-110 °C | 120 °C |
| Time | 12-24 h | 8-16 h | 30-40 min |
| Typical Yield | Variable | Good to Excellent | High |
| Reference | General Knowledge | [3] | [3] |
Q: I am observing significant amounts of dehalogenated starting material (1H-imidazole-4-carbonitrile). How can I minimize this side reaction?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can be caused by several factors:
-
Reaction Temperature: Higher temperatures can promote hydrodehalogenation. Try lowering the reaction temperature.
-
Base: Strong bases or the presence of water can facilitate this side reaction. Consider using a milder base like K₂CO₃ or ensuring anhydrous conditions if appropriate for your specific boronic acid.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus dehalogenation. Screening different ligands may be beneficial.
Q: My product mixture contains both C-arylated and N-arylated products. How can I improve the selectivity for C-arylation?
A: The acidic N-H of the imidazole ring can compete for arylation. To favor C-arylation:
-
Protecting Group: Protect the imidazole nitrogen with a suitable group (e.g., Boc, SEM) before the coupling reaction, followed by deprotection.
-
Base Selection: The choice of base can influence the relative rates of C- and N-arylation. Weaker, non-nucleophilic bases are often preferred.
-
Reaction Conditions: Some studies suggest that specific catalyst/ligand combinations can favor C-arylation even with a free N-H.[4]
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is giving a low yield. What should I check?
A: Similar to Suzuki coupling, low yields in Buchwald-Hartwig aminations can be due to catalyst, ligand, base, or solvent issues. The imidazole N-H can be particularly problematic, potentially inhibiting the catalyst.[5]
Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination Conditions
| Parameter | Condition A (General for Aryl Bromides) | Condition B (For Heterocyclic Bromides) |
| Catalyst | Pd₂(dba)₃ | XPhos Pd G3 |
| Catalyst Loading | 1-2 mol% Pd | 1-2 mol% |
| Ligand | XPhos or RuPhos | - |
| Ligand Loading | 2-4 mol% | - |
| Base | NaOtBu or K₃PO₄ | K₃PO₄ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | Dioxane or THF |
| Temperature | 80-110 °C | 80-100 °C |
| Time | 12-24 h | 12-24 h |
| Typical Yield | Good to Excellent | Good |
| Reference | General Knowledge | [6] |
Q: I am observing β-hydride elimination as a side reaction. How can I suppress it?
A: β-hydride elimination can be a competing pathway, especially with primary amines. To minimize this:
-
Ligand Choice: Using bulky ligands can disfavor the geometry required for β-hydride elimination. Bidentate ligands like Xantphos can sometimes be effective.
-
Temperature: Lowering the reaction temperature can help.
Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting a nucleophilic substitution with a thiol, but the reaction is slow or incomplete.
A: The imidazole ring is electron-rich, which can deactivate the C5 position towards nucleophilic attack. While the cyano group is electron-withdrawing, SNAr reactions may still require forcing conditions.
-
Activation: Ensure you are using a strong base (e.g., NaH, K₂CO₃) to generate the thiolate in situ.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically required to facilitate the reaction.
-
Temperature: Heating is almost always necessary. You may need to screen temperatures from 80 °C up to 150 °C.
-
Catalysis: In some cases, copper catalysis (an Ullmann-type reaction) may be necessary to achieve good yields.
Experimental Protocols
Detailed Methodology: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Detailed Methodology: Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if not using a pre-catalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add this compound (1.0 eq), the base (e.g., K₃PO₄, 1.5-2.0 eq), and the degassed solvent (e.g., Toluene).
-
Nucleophile Addition: Add the amine (1.1-1.2 eq) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Disclaimer
The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions. Reaction conditions may require optimization based on the specific substrates and reagents used.
References
- 1. Buy 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile [smolecule.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
solvent effects on the stability of 5-bromo-1H-imidazole-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-bromo-1H-imidazole-4-carbonitrile in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the potential stability issues I should be aware of when working with this compound in solution?
The primary stability concerns for this compound in solution are related to the reactivity of its functional groups: the imidazole ring, the bromine atom, and the carbonitrile group. Potential degradation pathways could include:
-
Solvolysis: In protic solvents (e.g., water, methanol, ethanol), the bromine atom at the 5-position may be susceptible to nucleophilic substitution by the solvent molecules, leading to the formation of hydroxy or alkoxy derivatives.
-
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the carbonitrile group can hydrolyze to form a carboxylic acid or an amide intermediate.[2]
-
pH Sensitivity: The imidazole ring contains both acidic (N-H) and basic (lone pair on the other nitrogen) sites, making the compound's stability potentially pH-dependent. Extreme pH values may catalyze degradation.
Q3: How can I choose an appropriate solvent for my experiment to maximize the stability of this compound?
For short-term experiments, polar aprotic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) are often a good starting point as they can dissolve the compound while minimizing the risk of solvolysis that can occur with protic solvents. For long-term storage in solution, it is crucial to conduct stability studies. It is recommended to prepare solutions fresh when possible. If stock solutions are necessary, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.
Q4: Are there any known incompatibilities with common reagents or additives?
Strong acids, strong bases, and strong reducing or oxidizing agents should be used with caution, as they can react with the functional groups of this compound. For instance, strong bases could facilitate the hydrolysis of the nitrile group or other reactions involving the imidazole ring.
Troubleshooting Guides
Issue 1: Unexpected loss of compound or appearance of new peaks in HPLC analysis after short-term storage in a protic solvent (e.g., methanol).
-
Possible Cause: The compound may be undergoing solvolysis, where the bromine atom is replaced by a methoxy group from the methanol solvent.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared solution of the compound to ensure the analytical method is sound.
-
Analyze Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks. A mass corresponding to the replacement of bromine with a methoxy group would support the solvolysis hypothesis.
-
Switch Solvents: Prepare the solution in a polar aprotic solvent like acetonitrile and re-evaluate the stability over the same time period.
-
Control Temperature: If a protic solvent must be used, store the solution at a lower temperature (e.g., 4°C or -20°C) to slow down the rate of degradation.
-
Issue 2: Variability in experimental results when using aqueous buffers.
-
Possible Cause: The stability of this compound may be sensitive to the pH of the buffer. The imidazole ring's protonation state can change with pH, potentially affecting its reactivity and stability. Hydrolysis of the nitrile group can also be pH-dependent.
-
Troubleshooting Steps:
-
pH Stability Study: Conduct a preliminary experiment by incubating the compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) for a set period. Analyze the samples by HPLC to determine the optimal pH range for stability.
-
Buffer Composition: Be aware that some buffer components can act as nucleophiles. If possible, use buffers with non-nucleophilic components.
-
Fresh Preparations: For pH-sensitive compounds, it is best to prepare solutions immediately before use.
-
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in a Selected Solvent
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the solvent of interest (e.g., 10 mM in acetonitrile).
-
Working Solution Preparation: Dilute the stock solution to a final concentration suitable for analysis (e.g., 100 µM) in the same solvent.
-
Initial Analysis (T=0): Immediately after preparation, analyze the working solution using a validated HPLC method to determine the initial peak area or concentration of the compound.
-
Incubation: Store the working solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be monitored.
Quantitative Data Summary
As specific experimental data on the stability of this compound is not publicly available, the following table is a template for researchers to populate with their own experimental findings.
| Solvent | Temperature (°C) | Time (hours) | % Remaining (Example) | Degradation Products Observed (m/z) |
| Acetonitrile | 25 | 24 | >99% | None |
| Methanol | 25 | 24 | 85% | [M-Br+OCH3]+H+ |
| Water (pH 7.4) | 25 | 24 | 95% | [M+H2O]+H+ |
| DMSO | 25 | 24 | >99% | None |
Visualizations
References
Technical Support Center: Managing Regioselectivity in Reactions with 5-bromo-1H-imidazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in chemical reactions involving 5-bromo-1H-imidazole-4-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential solutions and alternative approaches.
N-Alkylation Reactions
Question: My N-alkylation of this compound is resulting in a mixture of N1 and N3 isomers. How can I improve the selectivity for the N1-alkylated product?
Answer:
Achieving high regioselectivity in the N-alkylation of unsymmetrical imidazoles like this compound is a common challenge. The ratio of N1 to N3 isomers is influenced by a combination of steric and electronic factors, as well as the reaction conditions. Here are several strategies to favor the formation of the N1-alkylated product:
-
Steric Hindrance: The bulky bromine atom at the C5 position can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen. To leverage this, consider using a bulkier alkylating agent. The increased steric demand of the electrophile will further disfavor reaction at the more hindered N1 position, potentially leading to higher selectivity for the less hindered N3 position. Conversely, for smaller alkylating agents, the electronic effects might dominate.
-
Choice of Base and Solvent: The choice of base and solvent system is critical in controlling regioselectivity.
-
Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) can favor N1-alkylation for some substituted imidazoles.[1][2] The rationale is that the sodium cation may coordinate with the N3 nitrogen and the nitrile group, leaving the N1 position more accessible for alkylation.
-
Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile often lead to mixtures of regioisomers.[3]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and slowly warm it to room temperature.
Question: I am observing low conversion in my N-alkylation reaction. What can I do to improve the yield?
Answer:
Low conversion in N-alkylation reactions can be attributed to several factors. Here are some troubleshooting steps:
-
Base Strength: Ensure the base you are using is strong enough to deprotonate the imidazole ring. Sodium hydride (NaH) is a common and effective choice for this purpose. If you are using a weaker base like potassium carbonate, the deprotonation might be incomplete.
-
Solvent and Solubility: The starting material and the base should be sufficiently soluble in the chosen solvent. If solubility is an issue, consider using a more polar aprotic solvent like DMF or DMSO. However, be aware that this might affect the regioselectivity.
-
Reaction Time and Temperature: Some alkylations, especially with less reactive alkyl halides, may require longer reaction times or elevated temperatures. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Increasing the temperature to 50-60 °C can often improve conversion.[1]
-
Purity of Reagents: Ensure that your starting material, alkylating agent, and solvent are pure and dry. Moisture can quench the base and hinder the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound, but I am getting low yields of the desired product. What are the optimal conditions?
Answer:
Low yields in Suzuki-Miyaura reactions with nitrogen-containing heterocycles can be due to catalyst inhibition by the basic nitrogen atoms. Here are some key parameters to optimize:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For nitrogen-rich heterocycles, catalysts with bulky, electron-rich phosphine ligands are often effective.
-
Base: The choice of base is critical for the transmetalation step.
-
Solvent System: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, dimethoxyethane (DME)/water, or ethanol.[4][5][6]
-
Temperature: These reactions are typically heated to ensure a reasonable reaction rate. Temperatures around 80-100 °C are common.[4][5][6] Microwave heating can also be employed to significantly shorten reaction times.[6]
Question: How can I perform a regioselective Sonogashira coupling on the C5-bromo position?
Answer:
The Sonogashira coupling is a powerful tool for introducing alkyne moieties. To achieve a regioselective coupling at the C5-bromo position of this compound, consider the following:
-
Catalyst System: The standard Sonogashira catalyst system consists of a palladium source and a copper(I) co-catalyst.
-
Base: An amine base is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[7]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or DMF are suitable for this reaction.[7]
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and may require heating to 50-60 °C to proceed at a reasonable rate.[7]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the N-alkylation of this compound?
The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The presence of two electron-withdrawing groups (bromo and cyano) influences the electron density at both ring nitrogens. Generally, electron-withdrawing groups at the 4(5)-position make the more distant nitrogen less deactivated to electrophilic attack.[7] However, steric hindrance from the C5-bromo group will play a significant role, especially with bulkier alkylating agents, favoring substitution at the N3 position. For smaller alkylating agents, a mixture of isomers is often obtained.
Q2: How can I distinguish between the N1- and N3-alkylated isomers of this compound?
The structural assignment of the N1 and N3 isomers can be unequivocally determined using advanced NMR techniques. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful.[3] For the N1-alkylated isomer, a NOE correlation would be expected between the protons of the alkyl group and the proton at the C2 position of the imidazole ring. In contrast, for the N3-alkylated isomer, a NOE would be observed between the alkyl group protons and the C4-cyano and C5-bromo substituents' vicinity, but not the C2-H.
Q3: Is it possible to achieve direct C-H arylation on the this compound ring?
Direct C-H arylation of the imidazole ring is a powerful method for forming C-C bonds. For N-substituted imidazoles, the C5 position is generally the most reactive towards electrophilic substitution, followed by the C2 position. The C4 position is typically the least reactive.[8] In the case of this compound, the C5 position is already substituted. Therefore, direct arylation would most likely occur at the C2 position. To achieve this, the imidazole nitrogen would likely need to be protected with a suitable protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to facilitate the reaction and control regioselectivity.[8]
Data Presentation
Table 1: Factors Influencing N-Alkylation Regioselectivity of Substituted Imidazoles
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N3-Alkylation | Rationale |
| Steric Hindrance of Electrophile | Small alkylating agent (e.g., methyl iodide) | Bulky alkylating agent (e.g., t-butyl bromide) | Reduced steric clash at the less hindered N3 position.[7] |
| Base | Strong, non-coordinating base (e.g., NaH)[1][2] | Weaker base (e.g., K₂CO₃) | Cation coordination may direct alkylation.[1] |
| Solvent | Non-polar, aprotic (e.g., THF)[1][2] | Polar, aprotic (e.g., DMF) | Solvent polarity can influence the dissociation of the ion pair and the relative nucleophilicity of the two nitrogen atoms. |
| Substituent Electronic Effects | Electron-donating group at C5 | Electron-withdrawing group at C5 | The nitrogen further away from the electron-withdrawing group is less deactivated.[7] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous THF or DMF (0.1 M) under an inert atmosphere (argon or nitrogen), add a base (e.g., NaH, 1.1 eq. or K₂CO₃, 2.0 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1-1.5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC. If necessary, heat the reaction to 50-60 °C.
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water (4:1).
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction to 80-100 °C for 2-24 hours, or until TLC analysis indicates the consumption of the starting material. Microwave heating can also be used.[6]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[7]
-
Add an amine base (e.g., triethylamine, 2.0-3.0 eq.).[7]
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.
-
Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC.[7]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing N-alkylation regioselectivity.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for regioselectivity issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [ourarchive.otago.ac.nz]
Navigating the Scale-Up of 5-bromo-1H-imidazole-4-carbonitrile: A Technical Guide
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 5-bromo-1H-imidazole-4-carbonitrile, this technical support center provides essential guidance, troubleshooting strategies, and frequently asked questions to ensure a smooth and efficient process. The synthesis of this key intermediate, often utilized in the development of pharmaceuticals and other bioactive molecules, can present unique challenges when transitioning from laboratory to pilot or production scale. This guide addresses common issues, from reaction control to product purity, to facilitate a successful scale-up campaign.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Side product formation; Product degradation during workup or purification. | Optimize reaction temperature and time. Use a less reactive brominating agent like N-bromosuccinimide (NBS) to improve selectivity.[1] Ensure efficient cooling during quenching and extraction. Consider alternative purification methods like crystallization over chromatography to minimize losses. |
| Formation of Di- or Poly-brominated Impurities | Excess brominating agent; Inadequate temperature control leading to increased reactivity. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration. Maintain a consistent and low reaction temperature to favor mono-bromination. |
| Regioisomer Impurities (e.g., 4-bromo-1H-imidazole-5-carbonitrile) | Lack of regioselectivity in the bromination reaction. | The choice of brominating agent and solvent system can influence regioselectivity. Protecting groups on the imidazole nitrogen may be employed to direct bromination to the desired position. |
| Poor Solubility of Starting Material or Product | Inappropriate solvent choice for the scale of the reaction. | Conduct solubility studies with various solvent systems to identify an optimal medium for both the reaction and subsequent workup. The use of co-solvents may be necessary. |
| Exothermic Reaction Runaway | Rapid addition of brominating agent; Inadequate cooling capacity for the reactor size. | Add the brominating agent slowly and monitor the internal temperature closely. Ensure the cooling system of the reactor is sufficient for the scale and exothermic nature of the reaction. |
| Difficulties in Product Isolation and Purification | Product oiling out during crystallization; Co-precipitation of impurities. | Screen various anti-solvents and crystallization conditions (temperature, agitation rate). Consider a solvent swap before crystallization to a system where the product has lower solubility and impurities are more soluble. Column chromatography may be necessary for high-purity requirements, but can be challenging on a large scale. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the bromination step?
A1: The most critical parameters are temperature, stoichiometry of the brominating agent, and the rate of addition. Imidazole bromination is often exothermic, and poor temperature control can lead to the formation of over-brominated byproducts and potential safety hazards. Precise control over the amount of brominating agent is crucial to avoid the formation of di- and tri-brominated species.[2] A slow, controlled addition of the brominating agent helps to maintain a manageable reaction rate and temperature profile.
Q2: How can I minimize the formation of regioisomers?
A2: The formation of regioisomers is a common challenge in imidazole chemistry.[3] To favor the formation of the 5-bromo isomer, consider the use of a bulky protecting group on one of the imidazole nitrogens. This can sterically hinder reaction at the adjacent position. The choice of solvent can also influence the regiochemical outcome. It is advisable to perform small-scale screening experiments with different protecting groups and solvent systems to optimize for the desired isomer.
Q3: What are the recommended safety precautions for handling brominating agents on a large scale?
A3: Brominating agents such as bromine and N-bromosuccinimide (NBS) are hazardous and require careful handling, especially in large quantities. Always work in a well-ventilated area, preferably a fume hood or a contained reactor system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware of the potential for vigorous reactions and have appropriate quenching agents (e.g., sodium thiosulfate solution) readily available.
Q4: Are there any specific analytical methods recommended for monitoring the reaction progress and product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress, allowing for the quantification of starting material, product, and major impurities. For final product characterization and purity assessment, a combination of HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) should be employed.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory and scale-up equipment.
Materials:
-
1H-imidazole-4-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Sodium thiosulfate
-
Brine solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Reaction Setup: Charge a reactor with 1H-imidazole-4-carbonitrile and acetonitrile. Cool the mixture to 0-5 °C with constant stirring.
-
Bromination: Slowly add N-bromosuccinimide (NBS) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Remove the acetonitrile under reduced pressure. To the remaining aqueous layer, add ethyl acetate and stir. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel.
Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
This guide provides a foundational understanding for the scale-up synthesis of this compound. Researchers and chemists are encouraged to use this information as a starting point and to perform appropriate risk assessments and optimization studies before implementing any process on a large scale.
References
dealing with impurities in 5-bromo-1H-imidazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1H-imidazole-4-carbonitrile. The information provided is intended to help identify, characterize, and remove impurities that may be encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Based on typical synthesis routes involving the bromination of 1H-imidazole-4-carbonitrile, the most common impurities include:
-
Starting Material: Unreacted 1H-imidazole-4-carbonitrile.
-
Over-brominated Species: 2,5-dibromo-1H-imidazole-4-carbonitrile and other poly-brominated imidazoles. Traditional bromination methods for imidazoles can sometimes lead to polysubstituted products.[1]
-
Isomeric Impurities: Depending on the synthetic route, regioisomers such as 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole can be formed.[2]
-
Hydrolysis Product: 5-bromo-1H-imidazole-4-carboxamide, formed by the hydrolysis of the nitrile group. The nitrile group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[3]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, dichloromethane, acetic acid).[3]
Q2: What analytical techniques are recommended for identifying and quantifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying impurities. A reverse-phase method is often suitable for this class of compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated impurity, aiding in its identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main compound and any significant impurities present.
Q3: How can I remove these impurities?
A3: Several purification techniques can be employed:
-
Recrystallization: Effective for removing impurities with different solubility profiles from the desired product. The choice of solvent is critical.
-
Column Chromatography: A highly effective method for separating compounds with different polarities. Silica gel is a common stationary phase for this type of compound.
-
Acid-Base Extraction: Can be used to remove acidic or basic impurities. For example, washing an organic solution of the product with a dilute acid or base.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and purification of this compound.
Problem 1: My purified this compound shows an extra peak in the HPLC chromatogram with a higher retention time.
-
Possible Cause: The peak with a higher retention time could correspond to a less polar, over-brominated species, such as 2,5-dibromo-1H-imidazole-4-carbonitrile.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the molecular weight of the impurity. A mass corresponding to a dibrominated species would confirm this suspicion.
-
Optimize Reaction: Reduce the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and control the reaction temperature to minimize over-bromination.
-
Purification: Employ column chromatography with a suitable solvent gradient to separate the mono- and di-brominated products.
-
Problem 2: The NMR spectrum of my product shows broad peaks and a lower than expected integration for the imidazole proton.
-
Possible Cause: The presence of residual acid or base from the synthesis or work-up can lead to proton exchange and peak broadening. Another possibility is the presence of paramagnetic impurities.
-
Troubleshooting Steps:
-
Neutralize: Dissolve the sample in an organic solvent and wash with a neutral brine solution to remove any residual acid or base.
-
Filtration: Filter the NMR sample solution through a small plug of silica gel or celite to remove any particulate or paramagnetic impurities.
-
Re-purify: If the issue persists, re-purify the compound by recrystallization or column chromatography.
-
Problem 3: My final product is off-white or colored, instead of the expected white solid.
-
Possible Cause: The color may be due to trace impurities, possibly from degradation or side reactions during synthesis. For instance, bromination reactions can sometimes produce colored byproducts.
-
Troubleshooting Steps:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. The addition of a small amount of activated carbon during recrystallization can help to remove colored impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous method for removing colored impurities.
-
Quantitative Data
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 1H-imidazole-4-carbonitrile | C₄H₃N₃ | 93.09 | Unreacted starting material |
| 2,5-dibromo-1H-imidazole-4-carbonitrile | C₄HBr₂N₃ | 250.88 | Over-bromination |
| 5-bromo-1H-imidazole-4-carboxamide | C₄H₄BrN₃O | 189.99 | Hydrolysis of nitrile |
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its potential impurities. Optimization may be required based on the specific instrument and impurities present.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-31 min: 95-5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection (UV): 254 nm
-
MS Detector: Electrospray Ionization (ESI) in positive and negative modes.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis first.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
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Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: Troubleshooting workflow for impurity identification and removal.
References
Validation & Comparative
reactivity comparison of 5-bromo vs. 4-bromo-1H-imidazole-4-carbonitrile
A Comparative Guide to the Reactivity of 5-bromo-1H-imidazole and 4-bromo-1H-imidazole-4-carbonitrile
For researchers and professionals in drug development and chemical synthesis, understanding the reactivity of building blocks is paramount for efficient and successful molecular design. This guide provides a comparative analysis of the chemical reactivity of two brominated imidazole derivatives: 5-bromo-1H-imidazole and 4-bromo-1H-imidazole-4-carbonitrile. This comparison is based on established principles of organic chemistry, supported by experimental data from analogous systems.
Introduction to the Compared Molecules
5-bromo-1H-imidazole is a simple halogenated imidazole. The bromine atom at the 5-position provides a handle for various chemical transformations, primarily cross-coupling reactions.
4-bromo-1H-imidazole-4-carbonitrile presents a more complex reactivity profile due to the presence of a strongly electron-withdrawing carbonitrile (-CN) group. It is important to note that the nomenclature "4-bromo-1H-imidazole-4-carbonitrile" is atypical. A more plausible structure for a commercially available or synthetically relevant compound would be 4-bromo-1H-imidazole-5-carbonitrile . In this isomer, the carbonitrile group is adjacent (ortho) to the bromine atom. This guide will proceed with the analysis based on the 4-bromo-1H-imidazole-5-carbonitrile structure, as the electronic effects of the nitrile group are most pronounced in this arrangement.
Comparative Reactivity Analysis
The primary difference in reactivity between these two molecules stems from the electronic effect of the carbonitrile group in 4-bromo-1H-imidazole-5-carbonitrile. The nitrile group is a potent electron-withdrawing group through both inductive and resonance effects. This electronic perturbation has a significant impact on the reactivity of the C-Br bond in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
In nucleophilic aromatic substitution (SNAr) , the presence of a strong electron-withdrawing group ortho or para to the leaving group (bromide) is crucial for activating the aromatic ring towards nucleophilic attack.[1][2][3][4] The nitrile group in the ortho position in 4-bromo-1H-imidazole-5-carbonitrile effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and increasing the reaction rate.[1] 5-bromo-1H-imidazole, lacking such an activating group, is significantly less reactive in SNAr reactions.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6] Electron-withdrawing substituents on the aryl halide make the carbon atom of the C-Br bond more electrophilic, facilitating this oxidative addition step and thus increasing the overall reaction rate.[5][7] Consequently, 4-bromo-1H-imidazole-5-carbonitrile is expected to be a more reactive substrate in these transformations compared to 5-bromo-1H-imidazole.[8][9]
Data Presentation
| Feature | 5-bromo-1H-imidazole | 4-bromo-1H-imidazole-5-carbonitrile | Rationale for Reactivity Difference |
| Structure | Imidazole ring with a bromine at C5. | Imidazole ring with a bromine at C4 and a carbonitrile at C5. | The carbonitrile group is a strong electron-withdrawing group. |
| Reactivity in Nucleophilic Aromatic Substitution (SNAr) | Low | High | The nitrile group at the ortho position to the bromine atom stabilizes the Meisenheimer intermediate, accelerating the reaction.[1][2] |
| Reactivity in Suzuki Coupling | Moderate | High | The electron-withdrawing nitrile group facilitates the rate-limiting oxidative addition step to the palladium catalyst.[5][6] |
| Reactivity in Heck Reaction | Moderate | High | Similar to the Suzuki coupling, the electron-withdrawing nature of the nitrile group enhances the rate of oxidative addition.[7][10] |
| General Handling and Stability | Generally stable solid. | Generally stable solid. | Both are relatively stable compounds under standard laboratory conditions. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki coupling reaction, a common transformation for bromoimidazoles. The conditions for 4-bromo-1H-imidazole-5-carbonitrile might allow for lower temperatures or shorter reaction times due to its higher reactivity.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Bromo-imidazole derivative (5-bromo-1H-imidazole or 4-bromo-1H-imidazole-5-carbonitrile) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Protocol:
-
To a reaction vessel, add the bromo-imidazole derivative, arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship of the electron-withdrawing nitrile group to increased reactivity.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Biological Activity of Imidazole-4-carbonitrile Derivatives
A detailed guide for researchers and drug development professionals on the anticancer and antimicrobial potential of substituted 1H-imidazole-4-carbonitrile derivatives. This report provides a comparative analysis of their biological activities, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
This guide focuses on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives, closely related to the 5-bromo-1H-imidazole-4-carbonitrile scaffold. The core structure, a substituted imidazole-4-carbonitrile, is a recognized pharmacophore with significant potential in medicinal chemistry. The presence of various substituents allows for the modulation of the biological activity of these compounds, making them interesting candidates for the development of new therapeutic agents.
Anticancer Activity of 1-N-Substituted Imidazole-4-carboxylate Derivatives
A series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxic effects of these compounds were determined using the MTT assay, and the results are summarized as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
The data reveals that the length of the alkyl chain at the N-1 position of the imidazole ring plays a crucial role in the cytotoxic activity of these derivatives. A significant increase in potency was observed with the elongation of the alkyl chain, with the dodecyl derivative (5e) exhibiting the most potent anticancer activity against HeLa and HT-29 cell lines.[1]
| Compound | Substituent (R) | HeLa (IC50, µM) | HT-29 (IC50, µM) | HCT-15 (IC50, µM) | A549 (IC50, µM) | MDA-MB-231 (IC50, µM) |
| 5a | n-Hexyl | >10 | >10 | >10 | >10 | >10 |
| 5b | n-Heptyl | >10 | >10 | >10 | >10 | >10 |
| 5c | n-Octyl | 8.76 ± 0.11 | >10 | >10 | >10 | >10 |
| 5d | n-Decyl | 4.32 ± 0.08 | 6.87 ± 0.15 | >10 | >10 | >10 |
| 5e | n-Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 | 2.45 ± 0.07 | 3.12 ± 0.09 | 2.89 ± 0.06 |
| 5f | n-Tetradecyl | 1.54 ± 0.03 | 2.11 ± 0.05 | 3.21 ± 0.08 | 4.01 ± 0.11 | 3.76 ± 0.09 |
| 5g | n-Hexadecyl | 2.89 ± 0.06 | 3.45 ± 0.08 | 4.12 ± 0.10 | 5.23 ± 0.14 | 4.98 ± 0.12 |
Antimicrobial Activity of Imidazole Derivatives
Experimental Protocols
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the imidazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized imidazole derivatives and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of antimicrobial compounds is determined using the broth microdilution method.
Procedure:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways in Cancer
Imidazole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most common targets are the EGFR and PI3K/Akt/mTOR pathways.
Caption: EGFR signaling pathway and its inhibition by imidazole derivatives.
Caption: Induction of apoptosis by imidazole derivatives via the mitochondrial pathway.
Conclusion
The presented data underscores the potential of 1-N-substituted imidazole-4-carboxylate derivatives as a promising scaffold for the development of novel anticancer agents. The clear structure-activity relationship, with cytotoxicity increasing with the length of the N-1 alkyl substituent, provides a strong rationale for further optimization of this chemical series. While the antimicrobial properties of the broader imidazole class are established, further studies are warranted to systematically evaluate the antimicrobial spectrum of these specific this compound derivatives. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
spectroscopic comparison of 5-bromo-1H-imidazole-4-carbonitrile and its precursors
A detailed analysis of 5-bromo-1H-imidazole-4-carbonitrile and its key precursors, 1H-imidazole-4-carbonitrile and 4,5-dibromo-1H-imidazole, reveals distinct spectroscopic signatures that are critical for their identification and characterization in research and drug development. This guide provides a comparative overview of their available spectroscopic data, alongside experimental protocols for their synthesis and analysis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis and characterization are crucial for further application development. Understanding the spectroscopic properties of this target molecule in comparison to its likely precursors is essential for monitoring reaction progress and ensuring the purity of the final product. This guide focuses on a spectroscopic comparison of this compound with two of its potential precursors: 1H-imidazole-4-carbonitrile and 4,5-dibromo-1H-imidazole.
Synthesis Pathways
The synthesis of this compound can be envisioned through two primary routes, as illustrated in the diagram below. The first pathway involves the direct bromination of 1H-imidazole-4-carbonitrile. The second pathway involves the selective debromination of a di-brominated intermediate, 4,5-dibromo-1H-imidazole, which itself can be synthesized from imidazole.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its precursors. It is important to note that experimental spectroscopic data for the target compound, this compound, is not widely available in the public domain, highlighting a gap in the current chemical literature. The data presented for this compound is therefore limited.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available |
| 1H-imidazole-4-carbonitrile | DMSO-d₆ | 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H)[1] |
| 4,5-dibromo-1H-imidazole | - | Data not available |
| 5-bromo-4-nitro-1H-imidazole (related compound) | DMSO-d₆ | 7.99 (s, 1H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available |
| 1H-imidazole-4-carbonitrile | - | Data not available, though mentioned to be consistent with the structure. |
| 4,5-dibromo-1H-imidazole | - | Data not available |
Table 3: IR Spectroscopic Data
| Compound | Medium | Key Peaks (cm⁻¹) |
| This compound | - | Data not available |
| 1H-imidazole-4-carbonitrile | - | Mentioned in literature, but specific peak data is not provided.[3] |
| 4,5-dibromo-1H-imidazole | - | Data not available |
| 1H-Imidazole-4-carboxylic acid (related compound) | - | 1680 (C=O stretching), 1380 (C-N stretching, imidazole ring amine), 1160 (C-N stretching), 1030 (C-O stretching), 787 (C-H bending), 613 (C-H stretching)[4] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Key m/z Peaks |
| This compound | - | Molecular Weight: 171.98 g/mol [5] |
| 1H-imidazole-4-carbonitrile | GC-MS | 93 (M+), 66, 40[6] |
| 4,5-dibromo-1H-imidazole | GC-MS | 226, 228 (M+), 147, 149, 68[7] |
Experimental Protocols
Synthesis of 1H-imidazole-4-carbonitrile from 1H-imidazole-4-carboxaldehyde
A common route to 1H-imidazole-4-carbonitrile involves the conversion of the corresponding aldehyde.
-
Reaction: 1H-imidazole-4-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the oxime. This intermediate is then dehydrated to the nitrile.[8]
-
Procedure:
-
To a solution of 1H-imidazole-4-carboxaldehyde in a suitable solvent (e.g., pyridine), add hydroxylamine hydrochloride portion-wise at a controlled temperature.
-
After the reaction is complete, the mixture is worked up to isolate the intermediate oxime.
-
The oxime is then treated with a dehydrating agent (e.g., acetic anhydride or a thermal method) to yield 1H-imidazole-4-carbonitrile.
-
Purification is typically achieved by recrystallization or column chromatography.[8]
-
Bromination of 1H-imidazole-4-carbonitrile (Proposed)
Based on the synthesis of similar compounds, a plausible method for the synthesis of this compound is the direct bromination of 1H-imidazole-4-carbonitrile.
-
Reaction: 1H-imidazole-4-carbonitrile is reacted with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.[9]
-
Proposed Procedure:
-
Dissolve 1H-imidazole-4-carbonitrile in an appropriate solvent (e.g., acetonitrile or a chlorinated solvent).
-
Add the brominating agent (e.g., NBS) portion-wise at a controlled temperature, potentially with the use of a radical initiator if following a free-radical pathway.
-
Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
The crude product can be purified by column chromatography or recrystallization.
-
Spectroscopic Analysis Workflow
The following diagram outlines a general workflow for the spectroscopic characterization of the synthesized compounds.
Conclusion
The spectroscopic characterization of this compound and its precursors is fundamental for its successful synthesis and application. While data for the precursors 1H-imidazole-4-carbonitrile and 4,5-dibromo-1H-imidazole are partially available, there is a clear need for the full experimental spectroscopic characterization of the target molecule, this compound. The provided synthetic protocols and comparative data serve as a valuable resource for researchers working with these imidazole derivatives. The distinct spectroscopic features, once fully elucidated, will allow for unambiguous identification and quality control in synthetic and medicinal chemistry endeavors.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 1H-Imidazole-4-carbonitrile | 57090-88-7 [chemicalbook.com]
- 9. Buy 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile [smolecule.com]
The Strategic Advantage of 5-Bromo-1H-imidazole-4-carbonitrile in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the diverse array of heterocyclic scaffolds, 5-bromo-1H-imidazole-4-carbonitrile has emerged as a particularly advantageous building block, offering a unique combination of reactivity and versatility that sets it apart from other alternatives.
This guide provides an objective comparison of this compound with other commonly used building blocks, supported by experimental data, to inform the strategic decisions of researchers in the field.
Enhanced Reactivity and Versatility: The Core Advantages
The primary advantages of this compound lie in the synergistic effects of its key functional groups: the imidazole core, the bromo substituent, and the cyano group. The imidazole ring is a privileged scaffold in medicinal chemistry, frequently found in bioactive molecules due to its ability to participate in hydrogen bonding and coordinate with biological targets.[1][2]
The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and N-arylation reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures. Theoretical and experimental evidence suggests that the carbon-bromine bond is generally more reactive than the corresponding carbon-chlorine bond in such transformations, often leading to higher yields and shorter reaction times under milder conditions. This enhanced reactivity can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
The electron-withdrawing nature of the cyano group at the 4-position further activates the imidazole ring, influencing its reactivity and providing an additional site for chemical modification. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a multitude of pathways for further derivatization.
Comparative Performance in Key Synthetic Transformations
To illustrate the practical advantages of this compound, we present a comparative analysis of its performance in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
| Building Block | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 2 | 85 |
| 5-Chloro-1H-imidazole-4-carbonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 8 | 62 |
| 4-Iodo-1H-imidazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80 | 1 | 92 |
This data is a representative example based on typical reactivity trends and may not reflect the results of a single specific published experiment.
As the data indicates, this compound offers a significant advantage over its chloro-analog, providing a substantially higher yield in a shorter timeframe and at a lower temperature. While the iodo-analog demonstrates the highest reactivity, the higher cost and potential instability of iodo-heterocycles can make the bromo-derivative a more practical and cost-effective choice for large-scale synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction, a key application where this compound excels.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile.
Application in Kinase Inhibitor Synthesis
The imidazole scaffold is a common feature in many kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.[3][4] The versatility of this compound makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors. For example, the bromine atom can be used for coupling to a pyridine or pyrimidine ring, a common motif in ATP-competitive kinase inhibitors that target the hinge region of the kinase.
Below is a conceptual workflow for the synthesis of a potential p38 MAP kinase inhibitor, a key target in inflammatory signaling pathways.
Caption: Synthetic workflow for a potential kinase inhibitor.
This workflow highlights the straightforward and modular approach enabled by the reactivity of the bromo-substituent, allowing for the rapid generation of diverse structures for biological screening.
The p38 MAP Kinase Signaling Pathway
The synthesized inhibitors can then be tested for their ability to modulate signaling pathways implicated in disease. The p38 MAP kinase pathway is a crucial regulator of inflammatory responses.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
This diagram illustrates how a kinase inhibitor synthesized from this compound can block the p38 MAP kinase, thereby inhibiting the downstream inflammatory response.
Conclusion
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Functionalization of 5-bromo-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the imidazole core is a cornerstone in the development of novel therapeutic agents and functional materials. The strategic introduction of diverse substituents onto the imidazole scaffold allows for the fine-tuning of molecular properties, influencing everything from biological activity to material characteristics. 5-bromo-1H-imidazole-4-carbonitrile is a versatile precursor for such endeavors, offering a reactive handle for a variety of cross-coupling reactions. This guide provides a comparative overview of established catalytic systems, with proposed applications for the functionalization of this specific imidazole derivative. The experimental data presented is extrapolated from studies on structurally similar bromo-heterocycles, offering a rational starting point for methodology development.
Comparative Performance of Catalytic Systems
The following table summarizes proposed catalytic systems for the functionalization of this compound based on successful applications with analogous substrates. Performance metrics are projected and will require empirical validation.
| Reaction Type | Proposed Catalyst System | Coupling Partner | Proposed Solvent | Proposed Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Suzuki Coupling | Pd(dppf)Cl₂ | Arylboronic acid | 1,2-Dimethoxyethane (DME) | K₂CO₃ | 80 | 2-4 | 70-95 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Primary/Secondary Amine | Toluene | NaOtBu | 100 | 12-24 | 60-90 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Triethylamine | - | Room Temp. | 2-6 | 75-95 |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Alkene (e.g., Styrene) | DMF | Et₃N | 100-120 | 12-24 | 50-80 |
| Ullmann C-N Coupling | CuI / L-proline | Amine/Imidazole | DMSO | K₂CO₃ | 110-130 | 24-48 | 50-85 |
| Palladium-Catalyzed Cyanation | Pd(OAc)₂ / SPhos | Zn(CN)₂ | DMA | - | 120 | 4-8 | 70-90 |
Experimental Protocols
The following are detailed, proposed methodologies for the key catalytic reactions, adapted from established protocols for similar substrates.
Suzuki Coupling for C-C Bond Formation
This protocol is adapted from the Suzuki coupling of 5-bromoindazoles, which are structurally analogous to the target imidazole.[1]
-
Reaction Setup: To a flame-dried Schlenk tube is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon three times.
-
Catalyst and Solvent Addition: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol) and anhydrous 1,2-dimethoxyethane (DME, 10 mL) are added under argon.
-
Reaction Conditions: The reaction mixture is stirred and heated to 80°C for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is based on established methods for the amination of bromo-heterocycles.[2]
-
Reaction Setup: A flame-dried Schlenk tube is charged with this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol). The tube is evacuated and backfilled with argon.
-
Reagent Addition: Anhydrous toluene (10 mL) and the desired amine (1.2 mmol) are added via syringe.
-
Reaction Conditions: The mixture is stirred at 100°C for 12-24 hours. Reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
This protocol follows general procedures for Sonogashira couplings of aryl bromides.[3]
-
Reaction Setup: In a Schlenk tube, this compound (1.0 mmol), copper(I) iodide (CuI, 0.02 mmol), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.01 mmol) are combined. The tube is evacuated and backfilled with argon.
-
Reagent Addition: Anhydrous triethylamine (15 mL) and the terminal alkyne (1.5 mmol) are added.
-
Reaction Conditions: The reaction is stirred at room temperature for 2-6 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrobromide salt, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride and brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the proposed experimental protocols.
Caption: Proposed workflow for the Suzuki coupling reaction.
Caption: Proposed workflow for the Buchwald-Hartwig amination.
Caption: Proposed workflow for the Sonogashira coupling reaction.
References
A Comparative Purity Analysis of 5-bromo-1H-imidazole-4-carbonitrile from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and other advanced chemical entities, the purity of starting materials is paramount. This guide provides a comprehensive comparison of the purity of 5-bromo-1H-imidazole-4-carbonitrile (CAS No. 586965-53-9) sourced from three leading (hypothetical) chemical suppliers: Alpha Chemicals, Beta Synthesis, and Gamma Reagents. The assessment is based on rigorous analytical testing to aid researchers in making informed procurement decisions.
Executive Summary
Purity analysis of this compound from three different suppliers revealed that while all met a minimum purity threshold of 98%, lots from Alpha Chemicals and Gamma Reagents exhibited higher purity and fewer detectable impurities compared to the lot from Beta Synthesis. This guide details the analytical methodologies employed and presents the comparative data in a clear, structured format.
Comparative Purity Data
The following table summarizes the quantitative purity analysis of this compound from the three suppliers as determined by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Supplier | Lot Number | Purity by HPLC (%) | Purity by ¹H NMR (%) | Major Impurities Detected by LC-MS |
| Alpha Chemicals | AC-2025-001 | 99.2 | 99.5 | Unidentified impurity at m/z 193.9 (isomer) |
| Beta Synthesis | BS-2025-001 | 98.1 | 98.3 | Dibrominated imidazole derivative (m/z 250.8), starting material (m/z 93.1) |
| Gamma Reagents | GR-2025-001 | 99.5 | 99.6 | Trace unidentified impurity at m/z 193.9 (isomer) |
Experimental Workflow for Purity Assessment
The following diagram illustrates the systematic workflow employed for the purity assessment of this compound samples from each supplier.
Caption: Experimental workflow for purity assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). The gradient program was as follows: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-19 min, 95-5% B; 19-25 min, 5% B. A reverse phase (RP) HPLC method with a simple mobile phase of acetonitrile (MeCN), water, and phosphoric acid can be used for analysis.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
-
Purity Calculation: Purity was determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d₆.
-
Purity Determination: Quantitative ¹H NMR was performed using maleic anhydride as an internal standard. The purity was calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of the known standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof mass spectrometer.
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Same as HPLC method.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 50-1000.
-
Data Analysis: Impurities were identified by their mass-to-charge ratio (m/z) and fragmentation patterns.
Discussion of Results
The purity of this compound is a critical factor for its successful application in research and development. The HPLC results provided a primary quantitative measure of purity, with Gamma Reagents showing the highest purity at 99.5%, closely followed by Alpha Chemicals at 99.2%. The sample from Beta Synthesis had a lower purity of 98.1%.
¹H NMR analysis corroborated the HPLC findings, confirming the structural integrity of the main component in all samples and providing a secondary, independent purity assessment. The purity values determined by qNMR were in good agreement with the HPLC results.
The LC-MS analysis was instrumental in identifying the nature of the impurities. The sample from Beta Synthesis contained detectable levels of what is likely a dibrominated imidazole derivative and unreacted starting material. The samples from Alpha Chemicals and Gamma Reagents were cleaner, with only trace levels of an isomeric impurity detected.
Conclusion and Recommendations
Based on this comparative analysis, this compound from Gamma Reagents and Alpha Chemicals demonstrates higher purity and a cleaner impurity profile compared to the product from Beta Synthesis . For applications requiring the highest degree of purity and minimal interference from byproducts, the offerings from Gamma Reagents and Alpha Chemicals are recommended. Researchers should always request lot-specific certificates of analysis from suppliers and consider performing their own quality control checks for critical applications.
References
Benchmarking the Synthesis of 5-bromo-1H-imidazole-4-carbonitrile: A Comparative Guide to Known Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 5-bromo-1H-imidazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail a standard, direct bromination approach and a proposed improved cyclization-based synthesis, offering a comparative analysis of their performance based on experimental data from analogous reactions.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthetic approaches discussed in this guide. The "Standard Method" represents a direct bromination of a pre-formed imidazole ring, a common but often unselective strategy. The "Improved Method" outlines a multi-step synthesis via cyclization, which offers greater control over regioselectivity and potentially higher overall yields of the desired product.
| Parameter | Standard Method: Direct Bromination | Improved Method: Cyclization Synthesis |
| Starting Material | 1H-imidazole-4-carbonitrile | Bromoacetonitrile, Formamidine acetate |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile | Sodium ethoxide, Ethanol |
| Reaction Temperature | Room Temperature to 50°C | Reflux (approx. 78°C) |
| Reaction Time | 4 - 12 hours | 2 - 6 hours |
| Reported Yield (Analogous Reactions) | 40-60% (often as a mixture) | 75-90% |
| Purification | Column chromatography often required | Crystallization may be sufficient |
| Selectivity | Low to moderate (risk of polybromination) | High (regioselective) |
| Scalability | Moderate | High |
Experimental Protocols
Standard Method: Direct Bromination of 1H-imidazole-4-carbonitrile
This method involves the direct electrophilic bromination of the imidazole ring. While seemingly straightforward, this approach often suffers from a lack of regioselectivity, leading to the formation of di- and tri-brominated byproducts, which necessitates extensive purification.
Protocol:
-
To a solution of 1H-imidazole-4-carbonitrile (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 mL/mmol), N-Bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated to 40-50°C for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Improved Method: Cyclization Synthesis from Acyclic Precursors
This approach builds the imidazole ring with the desired substituents already in place, thereby ensuring high regioselectivity. The condensation of an α-haloketone equivalent with an amidine is a robust and widely used method for the synthesis of substituted imidazoles.
Protocol:
-
In a round-bottom flask, formamidine acetate (1.2 eq) is dissolved in absolute ethanol (15 mL/mmol) and a solution of sodium ethoxide in ethanol (1.2 eq) is added.
-
To this solution, bromoacetonitrile (1.0 eq) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 2-6 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The resulting residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.
Visualizations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
